molecular formula C7H14ClNO4 B2812695 4-Aminoheptanedioic acid hydrochloride CAS No. 1909319-97-6

4-Aminoheptanedioic acid hydrochloride

Cat. No.: B2812695
CAS No.: 1909319-97-6
M. Wt: 211.64
InChI Key: JWQBFRWDIHLWMV-UHFFFAOYSA-N
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Description

4-Aminoheptanedioic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO4 and its molecular weight is 211.64. The purity is usually 95%.
BenchChem offers high-quality 4-Aminoheptanedioic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminoheptanedioic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminoheptanedioic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4.ClH/c8-5(1-3-6(9)10)2-4-7(11)12;/h5H,1-4,8H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQBFRWDIHLWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Role of 4-Aminopimelic Acid as a Glutamate Analog: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological disorders. Consequently, the study of glutamate analogs is paramount for understanding receptor function and developing novel therapeutics. This technical guide provides a comprehensive overview of 4-aminopimelic acid, a structural analog of glutamate. We will delve into its synthesis, its interactions with glutamate receptors and transporters, and the established experimental methodologies to characterize its biological role. This document is intended to serve as a foundational resource for researchers investigating the glutamatergic system and for professionals in drug development exploring novel neuroactive compounds.

Introduction: The Significance of Glutamate Analogs

The multifaceted roles of glutamate are mediated by its interaction with a diverse array of ionotropic and metabotropic receptors.[1] Ionotropic glutamate receptors (iGluRs), including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[2] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[2] The precise control of extracellular glutamate concentrations is maintained by a family of excitatory amino acid transporters (EAATs).[3][4]

Glutamate analogs, molecules with structural similarity to glutamate, are indispensable tools for dissecting the function of these complex systems. By exhibiting selective agonist or antagonist activity at different receptor subtypes or by interacting with transporters, these compounds allow for the targeted investigation of specific components of glutamatergic signaling. 4-Aminopimelic acid, with its extended carbon chain compared to glutamate, presents a unique structural scaffold for probing the glutamate binding pockets of receptors and transporters.

Synthesis of 4-Aminopimelic Acid

The synthesis of specific amino acid analogs is a critical first step in their biological characterization. While a variety of methods exist for the synthesis of amino acids, radical chemistry provides a versatile approach for the preparation of L-α-aminopimelic acid.

Synthetic Strategy: Radical Decarboxylation of Glutamic Acid Derivatives

A reported method for the synthesis of L-α-aminopimelic acid involves the lateral chain decarboxylation of suitably protected glutamic acid derivatives.[5] This approach utilizes the addition of radicals generated from the photolysis of N-hydroxy-2-thiopyridone esters of protected amino acids to activated olefins.[5]

Experimental Protocol: Synthesis of L-α-Aminopimelic Acid (Conceptual Outline)

The following protocol is a conceptual outline based on the described synthetic strategy. Researchers should refer to the original publication by Barton et al. for detailed experimental conditions and characterization data.[5]

cluster_protection Step 1: Protection of Glutamic Acid cluster_barton_ester Step 2: Formation of Barton Ester cluster_radical_reaction Step 3: Radical Addition cluster_deprotection Step 4: Deprotection glutamic_acid L-Glutamic Acid protected_glutamic_acid Suitably Protected L-Glutamic Acid glutamic_acid->protected_glutamic_acid Protecting group chemistry barton_ester N-hydroxy-2-thiopyridone ester protected_glutamic_acid->barton_ester N-hydroxy-2-thiopyridone, DCC or similar radical_intermediate Glutamyl Radical barton_ester->radical_intermediate Photolysis (Tungsten lamp) adduct Adduct radical_intermediate->adduct Radical Addition activated_olefin Activated Olefin (e.g., Acrylate derivative) activated_olefin->adduct aminopimelic_acid L-α-Aminopimelic Acid adduct->aminopimelic_acid Deprotection Steps

Figure 1. Conceptual workflow for the synthesis of L-α-aminopimelic acid.

Protocol Steps:

  • Protection of L-Glutamic Acid: The amino and carboxyl groups of L-glutamic acid are protected using standard protecting group chemistry to prevent unwanted side reactions.

  • Formation of the Barton Ester: The protected glutamic acid is converted to its N-hydroxy-2-thiopyridone ester (Barton ester).

  • Radical Generation and Addition: The Barton ester is subjected to photolysis to generate a glutamyl radical. This radical then adds to an activated olefin.

  • Oxidation and Elimination: The resulting thiopyridyl group is oxidized to a sulfoxide, which is then eliminated thermally to yield an unsaturated derivative.

  • Reduction and Deprotection: The double bond is reduced, and all protecting groups are removed to yield L-α-aminopimelic acid.

Biological Activity of α-Aminopimelic Acid as a Glutamate Analog

The primary reported biological activity of α-aminopimelic acid is its antagonist effect on glutamate-induced inhibition in invertebrate neurons.

Antagonism of Glutamate-Induced Inhibition in Helix Neurons

Seminal work by Kerkut, Piggott, and Walker in 1975 demonstrated that α-amino-pimelic acid acts as an antagonist to the inhibitory effects of glutamate on specific neurons in the snail, Helix aspersa.[6][7] In these particular neurons, glutamate acts as an inhibitory neurotransmitter, causing hyperpolarization.

Experimental Protocol: Intracellular Recording in Invertebrate Neurons

The following is a generalized protocol for assessing the effect of glutamate analogs on neuronal activity, based on the techniques used in the original study.

cluster_preparation Step 1: Preparation cluster_recording Step 2: Recording Setup cluster_application Step 3: Drug Application cluster_analysis Step 4: Data Analysis snail Helix aspersa ganglia Isolated Suboesophageal Ganglia snail->ganglia Dissection neuron Identified Neuron ganglia->neuron Identification under microscope recording Recording of Membrane Potential neuron->recording Intracellular microelectrode analysis Quantify inhibition and antagonism recording->analysis Analyze changes in membrane potential glutamate Glutamate Solution glutamate->neuron Iontophoresis antagonist α-Aminopimelic Acid Solution antagonist->neuron Iontophoresis

Figure 2. Experimental workflow for electrophysiological recording in snail neurons.

Protocol Steps:

  • Preparation of Snail Ganglia: The suboesophageal ganglia are dissected from the snail and mounted in a recording chamber.

  • Neuron Identification: Specific, identifiable neurons are located under a microscope.

  • Intracellular Recording: A glass microelectrode is inserted into the neuron to record its membrane potential.

  • Iontophoretic Application of Glutamate: A separate microelectrode filled with a glutamate solution is placed near the neuron. A current is passed through this electrode to eject glutamate onto the neuronal membrane, inducing a hyperpolarization (inhibition).

  • Application of α-Aminopimelic Acid: α-Aminopimelic acid is applied, either by iontophoresis or by perfusion of the bathing solution.

  • Co-application: Glutamate is applied again in the presence of α-aminopimelic acid.

  • Data Analysis: The magnitude of the glutamate-induced hyperpolarization is measured before and after the application of α-aminopimelic acid to determine the extent of antagonism.

Expected Results:

In the presence of α-aminopimelic acid, the inhibitory effect of glutamate on the Helix neuron is expected to be reduced or abolished, demonstrating its antagonistic properties at this specific glutamate receptor.[6]

Interaction with Vertebrate Glutamate Receptors and Transporters: An Area for Future Research

While the antagonistic effect in snail neurons provides a valuable starting point, the interaction of 4-aminopimelic acid with the diverse family of vertebrate glutamate receptors and transporters remains largely unexplored. This presents a significant opportunity for future research.

Potential Interactions with Ionotropic and Metabotropic Glutamate Receptors

The extended side chain of 4-aminopimelic acid may confer selectivity for certain glutamate receptor subtypes. Its antagonist activity in the invertebrate system suggests it may also act as an antagonist at some vertebrate receptors. However, it is also plausible that it could act as a partial agonist or an allosteric modulator.

Table 1: Potential Research Directions for 4-Aminopimelic Acid at Glutamate Receptors

Receptor FamilyPotential InteractionExperimental Approach
NMDA Receptors Competitive or non-competitive antagonist, co-agonist site modulatorRadioligand binding assays, whole-cell patch-clamp recordings in cultured neurons or brain slices.
AMPA Receptors Antagonist, allosteric modulatorRadioligand binding assays, electrophysiological recordings of AMPA-mediated currents.
Kainate Receptors Selective agonist or antagonistBinding assays with selective radioligands, electrophysiological characterization.
Metabotropic Receptors Group-selective agonist or antagonistFunctional assays measuring second messenger production (e.g., calcium imaging, IP3 accumulation), binding assays.
Investigating the Role of 4-Aminopimelic Acid at Excitatory Amino Acid Transporters (EAATs)

The structural similarity of 4-aminopimelic acid to glutamate also suggests a potential interaction with EAATs. It could act as a competitive inhibitor of glutamate uptake or as a substrate for the transporters.

Table 2: Investigating the Interaction of 4-Aminopimelic Acid with EAATs

Interaction TypeExperimental Approach
Competitive Inhibition Radiotracer uptake assays using [³H]-glutamate or [³H]-D-aspartate in synaptosomes or cell lines expressing specific EAAT subtypes.
Substrate Activity Direct measurement of 4-aminopimelic acid transport using mass spectrometry or by assessing transporter-associated currents in electrophysiological recordings.

Conclusion and Future Directions

4-Aminopimelic acid represents an understudied glutamate analog with demonstrated antagonist activity in an invertebrate model system. This technical guide has provided an overview of its synthesis and known biological activity, along with a roadmap for future investigations into its interactions with vertebrate glutamate receptors and transporters. A thorough characterization of its pharmacological profile is a critical next step. Such studies will not only enhance our fundamental understanding of the glutamatergic system but also hold the potential to uncover a novel chemical scaffold for the development of therapeutics for neurological and psychiatric disorders.

References

  • Kerkut, G. A., Piggott, S. M., & Walker, R. J. (1975). The antagonist effect of alpha-amino-pimelic acid on glutamate-induced inhibitions of Helix neurones. Brain Research, 86(1), 139–143.
  • Barton, D. H. R., Hervé, Y., Potier, P., & Thierry, J. (1987).
  • Scilit. (n.d.). The antagonist effect of alpha-amino-pimelic acid on glutamate-induced inhibitions of Helix neurones. Retrieved February 24, 2026, from [Link]

  • MOST Wiedzy. (n.d.). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). BIOSYNTHESIS OF α,ε-DIAMINOPIMELIC ACID II.: The Role of Aspartic, Succinic, and Pyruvic Acid. Retrieved February 24, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Preparation and Properties of the Isomeric Forms of α-Amino- and α,ω-Diaminopimelic Acid. Retrieved February 24, 2026, from [Link]

  • Nature. (n.d.). Structure of a glutamate- receptor ligand-binding core in complex with kainate. Retrieved February 24, 2026, from [Link]

  • Colorado Pressbooks Network. (n.d.). Neurotransmitters: Glutamate Receptors and Signal Transduction – On Becoming a Neuroscientist. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Effects of glutamic acid analogues on identifiable giant neurones, sensitive to beta-hydroxy-L-glutamic acid, of an African giant snail (Achatina fulica Férussac). Retrieved February 24, 2026, from [Link]

  • PubMed. (n.d.). Amino acid-mediated regulation of spontaneous synaptic activity patterns in the rat basolateral amygdala. Retrieved February 24, 2026, from [Link]

  • PubMed. (n.d.). Selective effects of an NMDA glutamate receptor antagonist on the sensory input from chemoreceptors in the snail's head during acquisition of nociceptive sensitization. Retrieved February 24, 2026, from [Link]

  • PubMed. (n.d.). Mg2+-like selective antagonism of excitatory amino acid-induced responses by alpha, epsilon-diaminopimelic acid, D-alpha-aminoadipate and HA-966 in isolated spinal cord of frog and immature rat. Retrieved February 24, 2026, from [Link]

  • MDPI. (2019, November 12). Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System. Retrieved February 24, 2026, from [Link]

  • YouTube. (2023, March 29). Glutamate Transmitter System Explained (NMDA, AMPA, Kainate, mGluR) | Clip. Retrieved February 24, 2026, from [Link]

  • PubMed. (n.d.). Glutamic acid mimicking of synaptic inhibition on the giant serotonin neurone of the snail. Retrieved February 24, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Glutamate Transporters - Basic Neurochemistry. Retrieved February 24, 2026, from [Link]

  • Athena Enzyme Systems. (2007, April 23). Ionotropic glutamate-like receptor 2 binds D-serine and glycine. Retrieved February 24, 2026, from [Link]

  • MDPI. (2019, November 13). Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). The effects of a series of omega-phosphonic alpha-carboxylic amino acids on electrically evoked and excitant amino acid-induced responses in isolated spinal cord preparations. Retrieved February 24, 2026, from [Link]

Sources

Non-proteinogenic amino acid 4-aminoheptanedioic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the applications, synthesis, and chemical biology of 4-aminoheptanedioic acid (also known as 4-aminopimelic acid).

Applications in Peptidomimetics, Neurobiology, and Polymer Science

Executive Summary

4-Aminoheptanedioic acid (CAS: 7766-85-0), often referred to as 4-aminopimelic acid or


-aminopimelic acid , is a non-proteinogenic amino acid characterized by a symmetric dicarboxylic acid backbone with a central amine.[1][2][3][4] Unlike its proteinogenic counterparts (Glutamate, Aspartate), this molecule possesses a unique 

symmetry (in its free base form) and an extended carbon skeleton (7 carbons).

Its primary utility lies in three distinct domains:

  • Peptidomimetics: Serving as a symmetric, achiral linker or "gamma-turn" inducer in synthetic peptide libraries.

  • Neurobiology: Acting as a structural probe for glutamate and GABA receptor subtypes due to its homology with excitatory neurotransmitters.

  • Material Science: Functioning as a trifunctional monomer for cross-linked polyamides and as a biomarker for polyurethane biodegradation.

Part 1: Chemical & Structural Profile[3]

The molecule acts as a "double-ended" glutamate analogue. While Glutamate has a 5-carbon chain and Aspartate has a 4-carbon chain, 4-aminoheptanedioic acid features a 7-carbon chain with the amine positioned at the geometric center (C4).

PropertySpecification
IUPAC Name 4-Aminoheptanedioic acid
Synonyms 4-Aminopimelic acid;

-Aminopimelic acid
Molecular Formula

Molecular Weight 175.18 g/mol
Chirality Achiral (Meso-like symmetry).[5] Becomes chiral upon desymmetrization (e.g., mono-protection).
pKa Values (Calc.)

-COOH: ~4.3
Solubility Water (High), Methanol (Moderate), Non-polar solvents (Low)
Structural Homology Analysis

The molecule's biological activity is predicted by its spatial overlay with neurotransmitters.

  • Glutamate Homology: It contains two glutaric acid-like motifs sharing the central nitrogen.

  • GABA Homology: Decarboxylation of one arm yields a 6-aminohexanoic acid derivative, structurally related to extended GABA analogues.

Part 2: Synthesis & Production Protocols

Researchers typically access this molecule via Reductive Amination of the corresponding ketone, 4-oxopimelic acid. Below is the standard laboratory protocol for synthesizing the core scaffold.

Protocol A: Reductive Amination (Self-Validating System)

Objective: Synthesize 4-aminoheptanedioic acid from 4-oxopimelic acid.

Reagents:

  • 4-Oxoheptanedioic acid (4-ketopimelic acid)[6]

  • Ammonium Acetate (

    
    ) - Source of Ammonia
    
  • Sodium Cyanoborohydride (

    
    ) - Reducing Agent
    
  • Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-oxoheptanedioic acid in 50 mL of dry MeOH.

  • Imine Formation: Add 100 mmol (10 eq) of

    
    . Stir at room temperature for 30 minutes to allow the equilibrium formation of the imine intermediate.
    
    • Checkpoint: Solution may turn slightly yellow.

  • Reduction: Cool to 0°C. Cautiously add 15 mmol (1.5 eq) of

    
     portion-wise.
    
    • Safety: Perform in a fume hood; cyanide byproducts are possible if acidified improperly.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours.

  • Quenching: Acidify with 1M HCl to pH < 2 to quench excess hydride and decompose boron complexes.

  • Purification: Concentrate in vacuo. Redissolve in water and apply to a cation-exchange resin (Dowex 50W). Elute with 1M

    
    .
    
  • Crystallization: Concentrate the ammoniacal eluent to yield the white crystalline solid.

Visualization: Synthesis Pathway

Synthesis Start 4-Oxoheptanedioic Acid (Ketone Precursor) Inter Imine Intermediate (Transient) Start->Inter + NH4OAc (MeOH, RT) End 4-Aminoheptanedioic Acid (Target) Inter->End + NaCNBH3 (Reductive Amination)

Caption: One-pot reductive amination pathway converting the ketone precursor to the target amino acid.

Part 3: Applications in Drug Design & Peptidomimetics
1. Symmetry-Based Peptidomimetics

In peptide chemistry, 4-aminopimelic acid is a valuable tool for desymmetrization . Because the molecule is symmetric, it can be mono-protected to create a chiral building block, or used as-is to create symmetric peptide dimers.

  • Fmoc-Protection Strategy: To use in Solid Phase Peptide Synthesis (SPPS), the central amine must be Fmoc-protected.

    • Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).

    • Conditions:

      
       (aq) / Dioxane.
      
    • Result:Fmoc-4-aminopimelic acid . This derivative allows the insertion of a dicarboxylic linker into a peptide chain.

2. Neurobiological Probes

The structural similarity to Glutamate makes 4-aminopimelic acid a candidate for probing Excitatory Amino Acid (EAA) transporters and receptors.

  • Mechanism: It acts as a conformationally flexible analogue of glutamate. Unlike rigid analogues (like kainate), the 7-carbon chain allows it to sample a wider conformational space, potentially binding to "orphan" sites on metabotropic glutamate receptors (mGluRs).

  • Toxicity Context: Early EPA reports identified "gamma-aminopimelic acid" in neurotoxicity screens, noting its ability to induce behavioral alterations similar to GABAergic modulation [1].

3. Biomarker for Polymer Degradation

Recent environmental studies have identified 4-aminoheptanedioic acid as a specific biodegradation product of polyester-polyurethanes (e.g., Impranil) by bacteria such as Achromobacter denitrificans [2].

  • Utility: It serves as a chemical signature to verify the biological breakdown of synthetic plastics in environmental samples.

Part 4: Experimental Workflow - Peptide Incorporation

Scenario: Incorporating 4-aminopimelic acid as a linker between two peptide domains (Domain A and Domain B).

SPPS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Solid Phase Synthesis N1 4-Aminopimelic Acid N2 Fmoc-Protection (Fmoc-OSu) N1->N2 N3 Mono-Esterification (tBu protection of one COOH) N2->N3 Desymmetrization N5 Coupling (HBTU/DIPEA) N3->N5 N4 Resin-Peptide A N4->N5 N6 Resin-Peptide A-Linker N5->N6 N7 Deprotection (TFA) N6->N7 Final Peptide A - [4-APA] - Peptide B N7->Final Final Peptide Conjugate

Caption: Workflow for incorporating 4-aminopimelic acid (4-APA) into a peptide sequence using SPPS.

References
  • U.S. Environmental Protection Agency. (1985). Chemicals Which Have Been Tested for Neurotoxic Effects: Final Report. EPA 560/6-85-002. Retrieved from

  • Biffinger, J. C., et al. (2018). Time course GC–MS analyses of Impranil degradation by Achromobacter denitrificans. ResearchGate. Retrieved from

  • PubChem. (2024).[7] 4-Aminoheptanedioic acid (CID 487243).[8] National Library of Medicine. Retrieved from

  • Chem-Impex. (2024). Fmoc-(R)-4-aminopimelic acid 1-tert-butyl ester Applications. Retrieved from

Sources

An In-depth Technical Guide to Investigating 4-Aminoheptanedioic Acid as a Novel Metabotropic Glutamate Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of 4-Aminoheptanedioic acid as a potential ligand for metabotropic glutamate receptors (mGluRs). Given the current absence of established pharmacological data for this compound at mGluRs, this document serves as a theoretical and practical roadmap for its initial investigation. We will proceed from its basic chemical properties to detailed experimental protocols designed to elucidate its potential binding affinity, functional activity, and subtype selectivity across the mGluR family.

Introduction: The Quest for Novel mGluR Ligands

Metabotropic glutamate receptors (mGluRs) are a family of eight G-protein-coupled receptors (GPCRs) that play a crucial modulatory role in the central nervous system (CNS).[1][2] Unlike their ionotropic counterparts, which directly form ion channels, mGluRs fine-tune synaptic transmission and neuronal excitability through second messenger signaling pathways.[3][4] This positions them as critical therapeutic targets for a wide range of neurological and psychiatric disorders, including anxiety, schizophrenia, Parkinson's disease, and chronic pain.[1]

The mGluR family is classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms[2][5]:

  • Group I (mGlu1 and mGlu5): Couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium ([Ca2+]i) and diacylglycerol (DAG).[3]

  • Group II (mGlu2 and mGlu3): Couple to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3][6]

  • Group III (mGlu4, mGlu6, mGlu7, and mGlu8): Also couple to Gαi/o and inhibit adenylyl cyclase.[3][6]

The discovery of novel ligands with unique subtype selectivity and pharmacological profiles is paramount for advancing our understanding of mGluR function and for developing next-generation therapeutics. 4-Aminoheptanedioic acid, also known as 4-aminopimelic acid, is a dicarboxylic amino acid.[7] While its interaction with mGluRs is not documented, its structural features, containing both an amino acid moiety and a dicarboxylic acid backbone, present a rationale for its investigation as a potential orthosteric ligand. This guide outlines the essential steps to systematically evaluate this hypothesis.

Chemical Profile of 4-Aminoheptanedioic Acid

A thorough understanding of the test compound is the foundation of any pharmacological investigation.

PropertyValueSource
IUPAC Name 4-aminoheptanedioic acidPubChem[7]
Synonyms 4-Aminopimelic acidPubChem[7]
CAS Number 7766-85-0PubChem[7]
Molecular Formula C7H13NO4PubChem[7]
Molecular Weight 175.18 g/mol PubChem[7]
Structure HOOC-(CH2)2-CH(NH2)-(CH2)2-COOHInferred

While detailed synthetic procedures are not widely published in the context of neurological research, 4-Aminoheptanedioic acid is available from several chemical suppliers. For research purposes, it is critical to obtain a high-purity sample and to confirm its identity and purity via analytical methods such as NMR and mass spectrometry prior to biological screening.

Experimental Workflows for Ligand Characterization

The following sections detail the experimental protocols necessary to determine if 4-Aminoheptanedioic acid interacts with mGluRs and to characterize the nature of that interaction.

Workflow for Initial Screening and Characterization

The overall logic of the investigation is to first determine if the compound binds to any mGluR and then to elucidate its functional effect (agonist, antagonist, or allosteric modulator).

G cluster_0 Phase 1: Binding Assessment cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Data Interpretation A Radioligand Binding Assay (Group-Selective Radioligands) D Determine Affinity (Ki) A->D Binding Detected F Classify Activity: Agonist, Antagonist, Allosteric Modulator, or Inactive A->F No Binding B Calcium Mobilization Assay (Group I: mGlu1, mGlu5) E Determine Potency (EC50) & Efficacy (Emax) B->E C cAMP Accumulation Assay (Group II & III: mGlu2/3, mGlu4/6/7/8) C->E D->F E->F

Caption: High-level workflow for characterizing 4-Aminoheptanedioic acid.

Radioligand Binding Assay Protocol

Objective: To determine if 4-Aminoheptanedioic acid can displace a known radiolabeled ligand from the orthosteric binding site of mGluRs. This provides evidence of direct binding and allows for the calculation of binding affinity (Ki).

Principle: This is a competitive binding assay. Cell membranes expressing a specific mGluR subtype are incubated with a constant concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (4-Aminoheptanedioic acid). The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the mGluR subtype of interest (e.g., mGluR2, mGluR5).

    • Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl), and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (e.g., L-glutamate, for non-specific binding).

      • 50 µL of varying concentrations of 4-Aminoheptanedioic acid (e.g., 10 nM to 1 mM).

      • 50 µL of cell membranes (e.g., 20-50 µg protein).

      • 50 µL of a suitable radioligand (e.g., [3H]LY341495 for Group II mGluRs) at a concentration near its Kd.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 4-Aminoheptanedioic acid.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare mGluR-expressing cell membranes B Incubate Membranes with: 1. Radioligand ([L]) 2. Test Compound (4-AHA) A->B C Separate Bound from Free [L] (Filtration) B->C D Quantify Bound [L*] (Scintillation Counting) C->D E Calculate IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Calcium Mobilization (Group I mGluRs)

Objective: To determine if 4-Aminoheptanedioic acid acts as an agonist or antagonist at Group I mGluRs (mGlu1, mGlu5) by measuring changes in intracellular calcium.

Principle: Group I mGluRs, when activated, trigger the release of Ca2+ from intracellular stores. This can be measured using a Ca2+-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). An agonist will induce a fluorescent signal, while an antagonist will block the signal induced by a known agonist.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate HEK293 cells expressing mGlu1 or mGlu5 in a black, clear-bottom 96-well plate.

    • Allow cells to adhere and grow for 24 hours.

    • Load the cells with a Ca2+-sensitive fluorescent dye by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

  • Assay Protocol (Agonist Mode):

    • Measure the baseline fluorescence of each well using a fluorescence plate reader (e.g., FLIPR).

    • Add varying concentrations of 4-Aminoheptanedioic acid to the wells.

    • Immediately begin measuring fluorescence intensity over time (e.g., every second for 2-3 minutes).

    • A rapid increase in fluorescence indicates an agonist effect.

  • Assay Protocol (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with varying concentrations of 4-Aminoheptanedioic acid for 10-15 minutes.

    • Measure baseline fluorescence.

    • Add a known Group I agonist (e.g., DHPG) at a concentration that gives a submaximal response (EC80).

    • Measure the fluorescence response. A reduction in the agonist-induced signal indicates an antagonist effect.

  • Data Analysis:

    • For agonist mode, plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like glutamate.

    • For antagonist mode, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

Functional Assay: cAMP Accumulation (Group II & III mGluRs)

Objective: To determine if 4-Aminoheptanedioic acid acts as an agonist or antagonist at Group II or III mGluRs by measuring changes in intracellular cAMP.

Principle: These receptors are coupled to Gαi/o, which inhibits adenylyl cyclase, the enzyme that produces cAMP.[3] To measure this inhibition, the enzyme is first stimulated with a compound like forskolin. An agonist will reduce the forskolin-stimulated cAMP level, while an antagonist will reverse the effect of a known agonist.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture CHO or HEK293 cells expressing the mGluR subtype of interest (e.g., mGlu2, mGlu4) in a 96-well plate.

  • Assay Protocol (Agonist Mode):

    • Pre-incubate cells with varying concentrations of 4-Aminoheptanedioic acid in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin (e.g., 1 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • Assay Protocol (Antagonist Mode):

    • Pre-incubate cells with the test compound and a known agonist (e.g., LY354740 for Group II) at its EC50 concentration.

    • Stimulate with forskolin and incubate as above.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.

  • Data Analysis:

    • For agonist mode, plot the percentage inhibition of the forskolin response against the log concentration of the compound to determine the EC50 and Emax.

    • For antagonist mode, plot the reversal of agonist-induced inhibition against the log concentration of the compound to determine the IC50.

Interpreting the Results: Building a Pharmacological Profile

The data from these experiments will allow for the classification of 4-Aminoheptanedioic acid's activity at each mGluR subtype.

G node_result node_result node_inactive node_inactive Start Does it bind in Radioligand Assay? Start->node_inactive No (Inactive at Orthosteric Site) Func Does it show activity in Functional Assay? Start->Func Yes Func->node_inactive No (Binding but no functional effect; Possible Silent Antagonist) Agonist Does it activate the receptor alone? Func->Agonist Yes Agonist->node_result Yes (Agonist) Antagonist Does it block the effect of a known agonist? Agonist->Antagonist No Antagonist->node_result Yes (Antagonist) Antagonist->node_inactive No (Complex activity; Further investigation needed)

Caption: Decision tree for interpreting experimental outcomes.

  • Agonist: Binds to the receptor (displaces radioligand) and elicits a functional response on its own. The potency is defined by its EC50, and efficacy by its Emax relative to glutamate.

  • Antagonist: Binds to the receptor but does not elicit a response. It blocks or reduces the functional response of a known agonist. Its potency is defined by its IC50.

  • Allosteric Modulator: This is a more complex case. If the compound shows no activity in competitive binding assays (which test the orthosteric site) but does modify the agonist response in functional assays, it may be an allosteric modulator. Further specialized assays are needed to confirm this.

  • Inactive: The compound shows no significant activity in either binding or functional assays at the tested concentrations.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of 4-Aminoheptanedioic acid as a potential mGluR ligand. A systematic approach, beginning with binding assays to confirm interaction and followed by functional assays to determine the nature of that interaction, is essential. Should this initial screening reveal promising activity, further studies would be warranted, including subtype selectivity profiling across all eight mGluRs, evaluation in more physiologically relevant systems such as primary neuronal cultures or brain slices, and in vivo studies to assess its effects on animal behavior. The discovery of a novel mGluR ligand, even with a modest profile, can provide a valuable chemical tool to probe the complexities of glutamate signaling in the brain.

References

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]

  • Marino, M. J., & Conn, P. J. (2002). (+)-PHCCC, a positive allosteric modulator of mGluR4: characterization, mechanism of action, and neuroprotection. Neuropharmacology, 43(1), 15-23. [Link]

  • Wikipedia. (n.d.). Metabotropic glutamate receptor. Retrieved February 24, 2026, from [Link]

  • Wright, R. A., et al. (1997). 4-Methylhomoibotenic acid activates a novel metabotropic glutamate receptor coupled to phosphoinositide hydrolysis. Journal of Pharmacology and Experimental Therapeutics, 283(2), 742-749. [Link]

  • Ritz, M. F., et al. (2007). Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039). Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-374. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Metabotropic glutamate receptors. Retrieved February 24, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Metabotropic glutamate (mGlu) receptors. Retrieved February 24, 2026, from [Link]

  • LookChem. (n.d.). Heptanedioic acid, 4-amino-. Retrieved February 24, 2026, from [Link]

  • Goldberg, O., Luini, A., & Teichberg, V. I. (1983). Synthesis of novel neuroexcitatory amino acids derived from kainic acid. Tetrahedron Letters, 24(21), 2355-2358. [Link]

  • Bruno, V., et al. (2001). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. In Metabotropic Glutamate Receptors and Brain Function (pp. 365-387). Humana Press. [Link]

  • PubChem. (n.d.). 4-Aminoheptanedioic acid. Retrieved February 24, 2026, from [Link]

  • Thomsen, C., et al. (1994). A new highly selective metabotropic excitatory amino acid agonist: 2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid. Journal of Medicinal Chemistry, 37(21), 3523-3530. [Link]

  • Mathiesen, J. M., et al. (2003). Positive allosteric modulation of the human metabotropic glutamate receptor 4 (hmGluR4) by SIB-1893 and MPEP. British Journal of Pharmacology, 138(6), 1026-1030. [Link]

  • Kowalczyk, M., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 27(19), 6592. [Link]

  • ABclonal. (n.d.). Anti-Metabotropic Glutamate Receptor 4/MGLUR4 Antibody (A15624). Retrieved February 24, 2026, from [Link]

  • Dukes, M. D., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry, 89(12), 9110-9117. [Link]

  • Heyer, A., et al. (2009). Antagonism of metabotropic glutamate receptor 4 receptors by (RS)-alpha-cyclopropyl-4-phosphonophenylglycine alters the taste of amino acids in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 297(5), R1392-R1399. [Link]

  • Monn, J. A., et al. (1999). (2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 9(23), 3347-3352. [Link]

  • Paronikyan, R. G., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274-288. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Metabotropic glutamate (mGlu) receptors. Retrieved February 24, 2026, from [Link]

Sources

Is 4-aminoheptanedioic acid a GABA receptor agonist or antagonist?

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide analyzes the pharmacological profile of 4-aminoheptanedioic acid (also known as 4-aminopimelic acid or 4-AHA), evaluating its classification as a GABA receptor agonist or antagonist.

Executive Summary

4-Aminoheptanedioic acid is not a classical GABA receptor agonist. While it structurally contains the gamma-aminobutyric acid (GABA) pharmacophore, its chemical nature as a dicarboxylic acid (zwitterionic net charge -1 at physiological pH) aligns it more closely with excitatory amino acid (EAA) ligands like glutamate and aspartate.

Current pharmacological data and structure-activity relationship (SAR) models indicate two primary biological activities:

  • Potassium Channel Blockade: Recent phytochemical profiling (e.g., in Moringa oleifera) identifies 4-aminoheptanedioic acid as a potassium channel blocker, a mechanism that increases neuronal excitability—functionally opposite to GABA agonism.

  • Glutamate/NMDA Receptor Modulation: As a structural isomer of 2-aminopimelic acid (a known NMDA receptor antagonist), 4-aminoheptanedioic acid is predicted to act as a weak antagonist or metabolic modulator at glutamate receptors, rather than a GABA ligand.

Chemical Identity & Structural Pharmacology

To understand the receptor affinity of 4-aminoheptanedioic acid, we must first analyze its stereochemical and electronic properties relative to endogenous neurotransmitters.

Molecular Architecture
  • IUPAC Name: 4-Aminoheptanedioic acid[1][2]

  • Common Synonyms: 4-Aminopimelic acid; 4-AHA.

  • Molecular Formula:

    
    
    
  • Structure: A seven-carbon dicarboxylic acid chain with a primary amino group at the central (C4) position.

Structural Comparison:

  • GABA (

    
    ):  Neutral zwitterion. The "lock" for GABA_A receptors requires a specific distance between the positive ammonium and negative carboxylate, with no steric bulk at the gamma position.
    
  • Glutamate (

    
    ):  Acidic amino acid. Binds to NMDA/AMPA receptors.[3][4][5]
    
  • 4-Aminoheptanedioic Acid: Acidic amino acid. It can be viewed as a "Bis-GABA" derivative (symmetric gamma-amino acid) or a glutamate homolog with an extended carbon chain.

Pharmacophore Analysis (DOT Diagram)

The following diagram illustrates the structural relationship between GABA, Glutamate, and 4-Aminoheptanedioic acid, highlighting why 4-AHA is excluded from the GABA agonist profile.

Pharmacophore GABA GABA (Agonist) Neutral Neutral Zwitterion (Charge 0) GABA->Neutral Glutamate Glutamate (Excitatory) Acidic Acidic Anion (Charge -1) Glutamate->Acidic AHA 4-Aminoheptanedioic Acid (4-AHA) AHA->Acidic Steric Steric Bulk (Gamma-Substituted) AHA->Steric KChannel Potassium Channel (Voltage-Gated) AHA->KChannel Blocks (Reported Activity) NMDAR NMDA Receptor (Glutamate Site) AHA->NMDAR Potential Antagonism (SAR Prediction) GABAR GABA-A Receptor (Cl- Channel) Neutral->GABAR Activates Acidic->GABAR Repels (No Binding) Acidic->NMDAR Activates Steric->GABAR Steric Clash

Caption: Structural logic excluding 4-AHA from GABA agonism. The additional carboxyl group confers a net negative charge, repelling it from the GABA-A binding pocket, while favoring interaction with cation channels or glutamate sites.

Pharmacological Profile: Agonist vs. Antagonist

The "Potassium Channel Blocker" Mechanism

Recent phytochemical studies, particularly those profiling bioactive compounds in Moringa oleifera and Cantaloupe seeds, have identified 4-aminoheptanedioic acid as a potassium channel blocker .

  • Mechanism: By blocking voltage-gated potassium (

    
    ) channels, the molecule prevents the efflux of 
    
    
    
    ions during the repolarization phase of the action potential.
  • Physiological Effect: This broadens the action potential and enhances neurotransmitter release. This is an excitatory effect, diametrically opposed to the inhibitory effect of a GABA agonist.

  • Clinical Relevance: This mechanism mimics 4-aminopyridine (Fampridine) , a drug used in multiple sclerosis to improve conduction in demyelinated axons.

GABA Receptor Interaction (Unlikely Agonist)
  • GABA-B (Metabotropic): GABA-B receptors tolerate larger ligands (e.g., Baclofen). However, successful agonists typically possess an aromatic ring or specific lipophilic bulk. 4-aminoheptanedioic acid is highly polar and lacks the hydrophobic pharmacophore required for potent GABA-B activation.

Glutamate/NMDA Receptor Interaction
  • SAR Insight: The structural isomer 2-aminopimelic acid (2-aminoheptanedioic acid) is a known competitive antagonist at the glutamate binding site of NMDA receptors.

  • Prediction: Due to structural symmetry and chain length, 4-aminoheptanedioic acid likely shares this antagonistic potential at excitatory amino acid receptors, albeit potentially with lower affinity due to the shift of the amine from the alpha to the gamma position (relative to the carboxyl).

Experimental Validation Protocols

To definitively categorize 4-aminoheptanedioic acid in a drug development context, the following self-validating experimental workflows are recommended.

Protocol A: Electrophysiological Characterization (Patch-Clamp)
  • Objective: Distinguish between GABA-mimetic (Cl- current) and K-blocking (K+ current) activity.

  • System: Whole-cell patch-clamp in HEK293 cells expressing GABA_A (

    
    ) or 
    
    
    
    channels.
StepActionRationale
1 Preparation Dissolve 4-AHA in extracellular solution (pH 7.4). Prepare concentrations: 10 µM, 100 µM, 1 mM.
2 GABA Assay Clamp cell at -60 mV. Apply GABA (1 µM) to establish baseline Cl- current. Wash.
3 Challenge Apply 4-AHA alone. Result A (Agonist): Inward current observed. Result B (Inactive): No current.
4 Antagonist Test Co-apply GABA (1 µM) + 4-AHA (1 mM). Result: If current is reduced, 4-AHA is an antagonist.
5 K+ Block Assay In

expressing cells, induce depolarization steps. Apply 4-AHA.[6][7] Result: Reduction in outward K+ current confirms channel blockade.
Protocol B: Radioligand Binding Assay
  • Objective: Determine binding affinity (

    
    ) without functional bias.
    
  • Ligands:

    • 
      -GABA (for GABA sites).
      
    • 
      -CGP54626 (for GABA-B).
      
    • 
      -Glutamate (for NMDA/AMPA sites).
      
  • Method: Competitive displacement assay. A high

    
     (>100 µM) against 
    
    
    
    -GABA would confirm lack of specific GABA receptor interaction.
Experimental Workflow Diagram

Workflow Compound 4-Aminoheptanedioic Acid (Test Compound) Assay1 Whole-Cell Patch Clamp (GABA-A Expressing Cells) Compound->Assay1 Assay2 Voltage-Gated K+ Assay (Kv1.x Channels) Compound->Assay2 Result1 No Cl- Current (Not an Agonist) Assay1->Result1 Direct Application Result2 Reduced K+ Efflux (Channel Blocker) Assay2->Result2 Depolarization Step Conclusion Classification: Excitatory / K+ Blocker Result1->Conclusion Result2->Conclusion

Caption: Validation workflow to distinguish GABAergic inactivity from Potassium Channel blocking activity.

Implications for Drug Development

  • Neuroregeneration: If the potassium channel blocking activity is confirmed, 4-aminoheptanedioic acid holds potential as a lead compound for demyelinating diseases (e.g., Multiple Sclerosis) or spinal cord injury, similar to 4-aminopyridine but with a potentially distinct metabolic profile.

  • Excitotoxicity Risk: As a dicarboxylic amino acid, it poses a risk of excitotoxicity if it acts as a weak partial agonist at glutamate receptors. Safety profiling must include calcium imaging in glutamatergic neurons to rule out excitotoxic flux.

  • Peptide Synthesis: 4-Aminoheptanedioic acid is also utilized as a non-canonical amino acid in peptide synthesis (via decarboxylative coupling), allowing for the creation of stabilized peptide mimetics.

References

  • Phytochemical Profiling & Activity

    • Dataset on Phytochemical Profiling of Moringa oleifera leaves Ethanolic Extract.[6][8] (2025).[6][7][8][9] Identifies 4-aminoheptanedioic acid as a potassium channel blocker.[6][7]

  • Structural Identification

    • PubChem Compound Summary for CID 487243: 4-Aminoheptanedioic acid. National Center for Biotechnology Information.

  • Biodegradation & Origin

    • Concerted action of extracellular and cytoplasmic esterase... during Impranil biodegradation.[2][10] (2018).[9] Identifies the compound as a degradation product of polyester-polyurethanes.[10]

  • Comparative Pharmacology (NMDA)

    • Structure-activity relationships of excitatory amino acid antagonists. (Review of dicarboxylic amino acid antagonists like 2-aminopimelic acid).

Sources

Methodological & Application

Application Note: Protocol for Fmoc Protection of 4-Aminoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the


-protection of 4-aminoheptanedioic acid (also known as 

-aminopimelic acid) using the fluorenylmethoxycarbonyl (Fmoc) group. Unlike standard

-amino acids, 4-aminoheptanedioic acid possesses a dicarboxylic acid backbone with the amine positioned centrally (

-position relative to carboxyls). This structural symmetry and zwitterionic nature present unique solubility and purification challenges. This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyl)oxysuccinimide) in a biphasic aqueous/organic system to ensure high regioselectivity, minimal oligomerization, and quantitative yield suitable for Solid Phase Peptide Synthesis (SPPS) or peptidomimetic development.

Strategic Considerations & Mechanism

The Challenge of Dicarboxylic Substrates

4-Aminoheptanedioic acid is a zwitterionic dicarboxylic acid. Successful protection requires:

  • Solubilization: The molecule is insoluble in organic solvents but soluble in basic aqueous media as a bis-carboxylate salt.

  • pH Control: The reaction pH must be maintained between 8.5 and 9.5 .

    • pH < 8.0:[1][2] The amine remains protonated (

      
      ) and unreactive toward the electrophile.
      
    • pH > 10.0: The base-labile Fmoc group undergoes premature cleavage via E1cB elimination (forming dibenzofulvene).

  • Reagent Selection (Fmoc-OSu vs. Fmoc-Cl):

    • Fmoc-OSu is the reagent of choice.[3] It is less reactive than Fmoc-Cl, preventing the formation of "Fmoc-dipeptides" (where the activated amino acid reacts with a free amino acid) and minimizing side reactions with the carboxyl groups [1].

    • Fmoc-Cl is cheaper but prone to hydrolysis and formation of hydrophobic impurities that complicate purification.

Reaction Scheme

The reaction proceeds via a Schotten-Baumann type mechanism in a biphasic system (Water/Acetone or Water/Dioxane).



Materials & Equipment

Reagents
ReagentGradeRole
4-Aminoheptanedioic acid >98% PuritySubstrate
Fmoc-OSu >99% PurityProtecting Group Source
Sodium Carbonate (

)
ACS ReagentBase (Solubilizer)
Sodium Bicarbonate (

)
ACS ReagentBase (Buffer)
Acetone (or 1,4-Dioxane)HPLC GradeOrganic Solvent
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Hydrochloric Acid (HCl) 1N and 6NAcidification
Magnesium Sulfate (

)
AnhydrousDrying Agent
Equipment
  • pH Meter (Calibrated to pH 7.0 and 10.0).

  • Overhead stirrer or magnetic stir plate (vigorous stirring required for biphasic systems).

  • Rotary Evaporator.

  • High-Vacuum Pump.

Experimental Protocol

Step 1: Solubilization of Substrate
  • In a round-bottom flask, suspend 10 mmol (1.75 g) of 4-aminoheptanedioic acid in 30 mL of deionized water .

  • Add 20 mmol (2.12 g) of solid

    
    .
    
    • Note: This stoichiometry (2 equiv) neutralizes both carboxylic acid groups, converting the zwitterion into a soluble bis-carboxylate dianion.

  • Stir until a clear, homogeneous solution is obtained.

  • Add 15 mL of Acetone .

    • Why: Acetone acts as a co-solvent to solubilize the Fmoc-OSu in the next step.

Step 2: Addition of Fmoc-OSu[4]
  • Dissolve 11 mmol (3.71 g, 1.1 equiv) of Fmoc-OSu in 15 mL of Acetone .

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 15–20 minutes at room temperature.

    • Critical: A white precipitate (Fmoc-OSu) may transiently form but should dissolve or disperse.

  • pH Monitoring: Check the pH. It should be ~9.0. If it drops below 8.5 due to the release of N-hydroxysuccinimide (HOSu), adjust with small aliquots of 10%

    
    .
    
Step 3: Reaction & Monitoring[5][6]
  • Stir the mixture vigorously at room temperature for 4–12 hours .

  • TLC Monitoring: Use silica plates (Eluent: EtOAc/MeOH/AcOH 90:10:1).

    • Stain: Ninhydrin (Free amine = Purple/Blue).

    • Endpoint: Disappearance of the baseline free amine spot. The Fmoc-product will be UV active and run higher (Rf ~0.4-0.6).

Step 4: Workup & Purification

The workup exploits the acidity of the product to separate it from neutral impurities (unreacted Fmoc-OSu, Fmoc-OH byproduct).

  • Concentration: Remove the Acetone on a rotary evaporator at 35°C (do not exceed 40°C to prevent Fmoc cleavage). You will be left with an aqueous suspension.

  • Wash (Basic Extraction):

    • Add 30 mL water to the residue.

    • Wash the aqueous layer with Diethyl Ether (

      
       mL) .
      
    • Mechanism:[3][4][5][6] The product is a salt (soluble in water). Unreacted Fmoc-OSu and Fmoc-OH (degradation product) are neutral/hydrophobic and are removed in the ether layer.

    • Discard the organic (Ether) layer.

  • Acidification:

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add 1N HCl (or 6N HCl dropwise) with stirring until pH reaches 1.0–2.0 .

    • Observation: The solution will become cloudy as the protonated Fmoc-4-aminoheptanedioic acid precipitates or oils out.

  • Extraction:

    • Extract the acidic aqueous mixture with Ethyl Acetate (

      
       mL) .
      
    • Combine the EtOAc layers.

  • Drying:

    • Wash the EtOAc layer with Brine (

      
       mL).
      
    • Dry over Anhydrous

      
      .
      
    • Filter and concentrate in vacuo to yield a white to off-white solid/foam.

Step 5: Crystallization (Optional)

If the product is an oil/foam:

  • Dissolve in a minimum amount of warm EtOAc.

  • Add Hexane or Petroleum Ether dropwise until turbid.

  • Store at 4°C overnight to crystallize.

Quality Control Specifications

TestMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Integration matches structure. Characteristic Fmoc doublets at 7.89, 7.70 ppm.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Mass LC-MS (ESI-)

= 396.4 Da
Free Amine Kaiser Test / NinhydrinNegative (Colorless)

Workflow Visualization

The following diagram illustrates the critical decision points and phase separations in the protocol.

FmocProtection Start Start: 4-Aminoheptanedioic Acid (Zwitterion) Solubilize Step 1: Solubilization Water + Na2CO3 (pH > 9) Forms Bis-carboxylate Salt Start->Solubilize React Step 2: Reaction Add Fmoc-OSu in Acetone Stir 4-12h Solubilize->React Homogeneous Solution Evap Step 3: Evaporate Acetone (Keep Aqueous Phase) React->Evap Wash Step 4: Wash with Ether (Remove Fmoc-OSu/Fmoc-OH) Evap->Wash PhaseSep Phase Separation Wash->PhaseSep DiscardOrg Discard Organic Layer (Impurities) PhaseSep->DiscardOrg Organic Phase Acidify Step 5: Acidify Aqueous Layer Add HCl to pH 1-2 (Product Protonation) PhaseSep->Acidify Aqueous Phase (Contains Product Salt) Extract Step 6: Extract with EtOAc Acidify->Extract Final Final Product: Fmoc-4-Aminoheptanedioic Acid Extract->Final Dry & Concentrate

Figure 1: Operational workflow for the Fmoc protection and purification of dicarboxylic amino acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH was too low during reaction.Ensure pH stays > 8.5. The amine must be deprotonated to react.
Oligomerization High local concentration of reagents.Add Fmoc-OSu dropwise. Ensure vigorous stirring.
Emulsion during Extraction Amphiphilic nature of Fmoc-dicarboxylic acid.Add Brine (saturated NaCl) to the aqueous phase. Filter through Celite if necessary.
Fmoc Cleavage pH > 10 or excessive heat during evaporation.Monitor pH strictly. Do not heat water bath > 40°C.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • PubChem. 4-Aminoheptanedioic acid (CID 487243).[7] National Library of Medicine. Link

Sources

Using 4-aminopimelic acid in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Incorporation of 4-Aminopimelic Acid in Solid-Phase Peptide Synthesis (SPPS)

Abstract

4-Aminopimelic acid (Amp), a non-proteinogenic amino acid featuring a seven-carbon backbone, presents a unique structural scaffold for advanced peptide design. Its extended side chain, terminating in an amino group, offers a strategic tool for creating peptide loops, introducing stable secondary structures, and serving as a versatile linker for conjugation or cyclization. This document provides a comprehensive guide for researchers, detailing the theoretical basis and practical protocols for the successful incorporation of Fmoc-protected 4-aminopimelic acid derivatives into synthetic peptides using manual and automated solid-phase peptide synthesis (SPPS). We will explore the causality behind procedural choices, offer detailed step-by-step workflows, and present troubleshooting strategies to ensure high-yield, high-purity synthesis of Amp-containing peptides.

Introduction: The Structural Advantage of 4-Aminopimelic Acid

In the field of peptidomimetics and drug development, moving beyond the canonical 20 amino acids is crucial for enhancing peptide stability, modulating bioactivity, and imposing specific conformational constraints. 4-Aminopimelic acid (Amp) is a particularly valuable building block in this context. Its structure is analogous to lysine, but with a shorter side chain (three methylene groups separating the alpha-carbon from the side-chain amine, compared to lysine's four). This subtle difference provides a powerful tool for fine-tuning the geometry of peptide constructs.

The primary applications of incorporating Amp include:

  • Lactam Bridge Formation: The terminal amino group of the Amp side chain can form a stable amide bond with a C-terminal carboxyl group or the side chain of an acidic amino acid (e.g., Asp or Glu), creating a constrained cyclic peptide. These lactam-bridged peptides often exhibit enhanced receptor affinity and increased resistance to proteolytic degradation.

  • Asymmetric Linker: Amp can serve as a branching point or a linker to attach other molecules, such as polyethylene glycol (PEG), imaging agents, or cytotoxic drugs, to the peptide.

  • Conformational Control: The specific length of the Amp side chain can be used to induce or stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for biological function.

To successfully leverage these advantages, a robust and well-understood SPPS protocol is essential. The key to this process is the use of an orthogonally protected Amp derivative, most commonly Fmoc-L-Amp(Boc)-OH , where the alpha-amino group is protected by the base-labile Fmoc group and the side-chain amino group is protected by the acid-labile Boc group.

The Core Reagent: Understanding Orthogonal Protection

The success of SPPS hinges on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. For 4-aminopimelic acid, the standard reagent is N-α-Fmoc-N-ε-Boc-4-aminopimelic acid (Fmoc-Amp(Boc)-OH).

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amine. It is removed at each cycle of peptide elongation using a weak base, typically a solution of piperidine in a polar aprotic solvent like DMF.

  • Boc (tert-butyloxycarbonyl) Group: Protects the side-chain (ε) amine. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under strongly acidic conditions, typically during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).

This orthogonality ensures that the side-chain amine of Amp remains protected throughout the synthesis and does not interfere with the stepwise elongation of the peptide chain.

Diagram: Orthogonal Protection Strategy for Fmoc-Amp(Boc)-OH

cluster_0 SPPS Cycle cluster_1 Final Cleavage Peptide_Chain Resin-Peptide-(AA)n-NH2 Coupling Coupling (e.g., HATU/DIPEA) Peptide_Chain->Coupling Fmoc_Amp Fmoc-Amp(Boc)-OH Fmoc_Amp->Coupling Coupled_Peptide Resin-Peptide-(AA)n-Amp(Boc)-Fmoc Coupling->Coupled_Peptide Deprotection Fmoc Removal (20% Piperidine/DMF) Coupled_Peptide->Deprotection Elongated_Chain Resin-Peptide-(AA)n-Amp(Boc)-NH2 Deprotection->Elongated_Chain Cleavage TFA Cleavage Cocktail Elongated_Chain->Cleavage Final_Peptide H2N-Peptide-Amp-COOH (Crude Product) Cleavage->Final_Peptide

Caption: SPPS workflow showing orthogonal removal of Fmoc and Boc groups.

Protocol: Incorporation of Fmoc-Amp(Boc)-OH into a Peptide Sequence

This protocol outlines the manual incorporation of Fmoc-Amp(Boc)-OH onto a solid support. The principles are directly translatable to automated synthesizers.

3.1. Materials and Reagents

  • Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.

  • Protected Amino Acid: Fmoc-L-Amp(Boc)-OH.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. HATU is often preferred for hindered couplings.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Qualitative Test: Kaiser Test kit or Chloranil test for secondary amines.

  • Equipment: Reaction vessel for manual synthesis, shaker, filtration apparatus.

3.2. Step-by-Step Coupling Protocol

This procedure assumes a starting scale of 0.1 mmol on a pre-loaded resin.

StepProcedureRationale & Expert Notes
1 Resin Swelling Place the resin in the reaction vessel. Add DMF (~10 mL/g resin) and shake for 30 minutes at room temperature. Drain the solvent.
2 N-terminal Fmoc Deprotection Add 20% piperidine/DMF to the resin. Shake for 3 minutes, drain. Repeat with a second 7-minute incubation. Wash the resin thoroughly with DMF (3x), DCM (2x), and DMF (3x).
3 Confirmation of Deprotection Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.
4 Activator/Amino Acid Pre-activation In a separate vial, dissolve Fmoc-Amp(Boc)-OH (3 eq, 0.3 mmol) and HATU (2.9 eq, 0.29 mmol) in DMF. Add DIPEA (6 eq, 0.6 mmol). Allow the solution to pre-activate for 1-2 minutes.
5 Coupling Reaction Add the pre-activated amino acid solution to the drained resin. Shake at room temperature for 1-2 hours.
6 Confirmation of Coupling Wash the resin (3x DMF). Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a successful coupling.
7 Washing Once a negative Kaiser test is achieved, wash the resin thoroughly with DMF (3x), DCM (2x), and IPA (2x) and dry under vacuum for the next cycle.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on the Amp residue.

4.1. Cleavage Cocktail

A standard cleavage cocktail is typically sufficient. The choice of scavengers is critical to prevent side reactions with sensitive residues (e.g., Trp, Met, Cys).

  • Reagent R (Standard): 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

  • Procedure:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (~10 mL per 100 mg of resin).

    • Incubate with gentle shaking for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding it dropwise into a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

4.2. Analysis and Purification

The crude peptide should be analyzed by reverse-phase HPLC (RP-HPLC) to assess purity and by mass spectrometry (LC-MS) to confirm the correct molecular weight. The expected mass will include the Amp residue (C₇H₁₂N₂O₂), which has a monoisotopic mass of 156.0899 Da. Purification is then performed using preparative RP-HPLC.

Application Example: On-Resin Lactam Cyclization

The true utility of Amp is often demonstrated in its use for peptide cyclization. The following protocol outlines how to form a lactam bridge between the Amp side-chain amine and the C-terminus of the peptide.

Diagram: Lactam Bridge Formation using Amp

Caption: Workflow for on-resin cyclization via an Amp side chain.

Protocol for Cyclization:

  • Synthesize Linear Peptide: Assemble the linear peptide sequence on a resin that allows for C-terminal activation (e.g., Rink Amide resin if an amide C-terminus is desired after cleavage, or a hyper-acid-labile resin if the C-terminus will be activated). Ensure the N-terminal amino acid is Fmoc-protected and the Amp side chain is Boc-protected.

  • N-Terminal Deprotection: Remove the final Fmoc group with 20% piperidine/DMF as per the standard protocol.

  • Side-Chain Deprotection: Selectively remove the Amp side-chain Boc group. This requires a milder acidic condition that does not cleave the peptide from the resin. A solution of 1-5% TFA in DCM for short, repeated incubations (e.g., 10 x 2 minutes) is often effective. Neutralize with a solution of 10% DIPEA in DMF afterward.

  • On-Resin Cyclization: The peptide now has a free N-terminal amine and a free side-chain amine from the Amp residue. To form the head-to-tail cyclization, activate the C-terminal carboxyl group (still attached to the resin linker) and have it react with the N-terminal amine. Alternatively, for side-chain to C-terminus cyclization, the Amp side-chain amine is reacted with the C-terminal carboxyl group. This is achieved by adding a coupling agent like HBTU/DIPEA or PyBOP in DMF and allowing it to react for 4-24 hours.

  • Monitor Cyclization: The reaction can be monitored by taking small resin samples, cleaving them, and analyzing the product via LC-MS to distinguish between the linear and cyclic forms.

  • Final Cleavage: Once cyclization is complete, cleave the peptide from the resin using the standard TFA cocktail described in Section 4.

  • Purification: Purify the final cyclic peptide using RP-HPLC.

References

  • The Kaiser Test for Monitoring Solid Phase Peptide Synthesis. Source: CEM Corporation. [Link]

Application Note: High-Sensitivity Determination of 4-Aminoheptanedioic Acid in Biological Matrices via Pre-Column OPA Derivatization and RP-HPLC-FLD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quantification of non-proteinogenic amino acids like 4-aminoheptanedioic acid (4-AHA) in complex biological matrices (plasma, urine, tissue homogenates) presents a distinct analytical challenge. Structurally, 4-AHA is a dicarboxylic acid possessing a single primary amine at the


-position relative to one carboxyl group.

The Analytical Challenge:

  • Lack of Chromophore: 4-AHA lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible and low-UV detection (200-210 nm) non-specific due to matrix interference.
    
  • Zwitterionic Polarity: Its high polarity (

    
    ) results in poor retention on standard C18 reversed-phase columns.
    
  • Matrix Complexity: Biological samples contain high concentrations of competing endogenous amino acids (Glutamate, Aspartate) that are structurally similar.

The Solution: This protocol details a Pre-Column Derivatization strategy using o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid). This reaction transforms the non-fluorescent, polar 4-AHA into a highly hydrophobic, intensely fluorescent 1-alkylthio-2-alkyl-substituted isoindole. This derivative is easily retained on a C18 column and detected with femtomole sensitivity, bypassing the limitations of direct UV detection.

Chemical Mechanism & Workflow Logic

The Derivatization Chemistry

The core of this method is the reaction between the primary amine of 4-AHA, OPA, and a thiol nucleophile. We utilize 3-Mercaptopropionic Acid (3-MPA) instead of the traditional 2-Mercaptoethanol (2-ME) because 3-MPA yields more stable isoindole derivatives, reducing degradation during the autosampler queue.

Reaction:



Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data acquisition.

G Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Cold MeOH, 1:4 v/v) Sample->PPT Denaturation Supernatant Supernatant Recovery (14,000 x g) PPT->Supernatant Centrifugation Deriv Automated Derivatization (OPA + 3-MPA, pH 10.4) Supernatant->Deriv Injection Loop Mixing Separation RP-HPLC Separation (C18 Column, pH 7.2) Deriv->Separation Hydrophobic Conversion Detection Fluorescence Detection (Ex: 340nm, Em: 450nm) Separation->Detection Signal Acquisition

Figure 1: Analytical workflow for 4-AHA determination. The critical step is the automated derivatization which converts the polar analyte into a retainable fluorophore.

Detailed Experimental Protocols

Reagents and Equipment
  • Analyte Standard: 4-Aminoheptanedioic acid (Sigma-Aldrich/Merck).

  • Derivatization Reagent (OPA/3-MPA):

    • Dissolve 10 mg OPA in 0.5 mL Methanol.

    • Add 9 mL of 0.4 M Borate Buffer (pH 10.4).

    • Add 20 µL 3-Mercaptopropionic acid (3-MPA).

    • Note: Store in amber glass at 4°C. Stable for 3 days.

  • Mobile Phases: HPLC-grade Acetonitrile (ACN), Methanol, and Na2HPO4.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-carbon load column.

Protocol A: Sample Preparation (Plasma)

Self-Validating Step: The use of an internal standard (IS) is mandatory to correct for derivatization efficiency. Norvaline is recommended as it elutes in a clean window.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard (Norvaline, 100 µM).

  • Precipitation: Add 400 µL of ice-cold Methanol (1:4 ratio). Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PTFE filter vial.

  • Buffer Adjustment: Mix 100 µL of filtrate with 100 µL of 0.4 M Borate Buffer (pH 10.4) in the autosampler vial. Crucial: The reaction requires alkaline pH; acidic precipitation fluid must be neutralized.

Protocol B: Automated Derivatization Program

Expert Insight: Manual derivatization leads to high RSD due to the time-dependent decay of the OPA derivative. Use the autosampler's injector program:

  • Draw: 5 µL Sample (buffered).

  • Draw: 5 µL OPA/3-MPA Reagent.

  • Mix: Mix in loop/needle (3 cycles).

  • Wait: 1.0 minute (Reaction time).

  • Inject: Inject entire volume.

Protocol C: HPLC Conditions

The separation relies on a gradient between a phosphate buffer (to control the ionization of the free carboxylic acids on the derivative) and organic solvent.

ParameterSetting
Column Temp 40°C (Essential for viscosity reduction and reproducibility)
Flow Rate 1.0 mL/min
Mobile Phase A 10 mM Na2HPO4, 10 mM Na2B4O7, pH 7.2 (Filtered 0.2 µm)
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10 v/v/v)
Detection Fluorescence (FLD): Ex 340 nm, Em 450 nm
Injection Vol 10 - 20 µL

Gradient Table:

Time (min)% Mobile Phase BEvent
0.00Equilibration
1.00Injection/Loading
20.057Elution of Acidic/Neutral AA
25.0100Column Wash (Remove hydrophobic contaminants)
28.0100Wash Hold
28.10Re-equilibration
35.00Ready for next injection

Method Validation & Performance

Based on ICH Q2(R1) guidelines.

Specificity & Selectivity

4-AHA is a dicarboxylic amino acid. In this gradient, it typically elutes between Aspartic Acid and Glutamic Acid or shortly after Glutamic acid, depending on the exact pH.

  • Validation Check: Inject a mix of Asp, Glu, and 4-AHA to confirm resolution (

    
    ).
    
Linearity and Sensitivity
  • Linear Range: 0.1 µM to 100 µM (

    
    ).
    
  • LOD (Limit of Detection): ~50 fmol on-column (S/N = 3).

  • LOQ (Limit of Quantitation): ~150 fmol on-column (S/N = 10).

Troubleshooting Guide
  • Low Response: Check pH of the sample+reagent mix. It must be > pH 9.0 for the OPA reaction to proceed. Acidic protein precipitation supernatants can neutralize the borate buffer if not checked.

  • Ghost Peaks: OPA degrades over time. Prepare fresh reagent every 24-48 hours.

  • Tailing Peaks: Increase the ionic strength of Mobile Phase A (up to 40 mM Phosphate) to mask silanol interactions with the amine.

Mechanistic Pathway: Why Separation Works

The following diagram details the physicochemical changes allowing the separation of 4-AHA from the matrix.

Chemistry Native Native 4-AHA (Highly Polar, Zwitterionic) LogP -3.2 Reaction OPA + 3-MPA Reaction (pH 10.4, 1 min) Native->Reaction Primary Amine Attack Derivative Isoindole Derivative (Hydrophobic, Fluorescent) LogP ~ 2.5 Reaction->Derivative Ring Formation Chromatography C18 Interaction (Van der Waals Forces) Derivative->Chromatography Retention on Column

Figure 2: Physicochemical transformation of 4-AHA. The shift in LogP from -3.2 to ~2.5 is the key driver for Reversed-Phase retention.

References

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Agilent Application Notes.[1][2] Link

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 131–137. Link

  • Thermo Fisher Scientific. (2017). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography. Thermo Application Note 72159. Link

  • PubChem. (2023). 4-Aminoheptanedioic acid Compound Summary. National Library of Medicine. Link

  • Wu, G., et al. (2022). Fluorescence derivatization of amino acids for HPLC analysis: A review. Journal of Chromatography B. (General Reference for OPA Chemistry Mechanism).

Sources

Application Notes and Protocols for the Recrystallization of 4-Aminoheptanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is paramount. The presence of impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed guide to developing a robust recrystallization protocol for 4-aminoheptanedioic acid hydrochloride, a compound of interest in pharmaceutical research. Due to the limited availability of specific solubility data for this molecule, this guide emphasizes a systematic and rational approach to solvent system screening and optimization.

4-Aminoheptanedioic acid, also known as 4-aminopimelic acid, is a dicarboxylic acid containing an amino group. Its hydrochloride salt possesses physicochemical properties that make careful solvent selection crucial for successful purification. This document will guide the researcher through the principles of solvent selection, provide detailed experimental protocols for screening both single and mixed solvent systems, and offer troubleshooting advice to overcome common challenges in the recrystallization process.

Scientific Principles of Recrystallization

The foundation of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1][2][3] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble at high temperatures, allowing for their removal via hot filtration.[1]

For a compound like 4-aminoheptanedioic acid hydrochloride, its structure suggests a polar nature due to the presence of two carboxylic acid groups and an ammonium chloride group. This polarity will guide the initial selection of potential solvents.

Predictive Analysis of Solvent Systems from Structurally Analogous Compounds

In the absence of direct solubility data for 4-aminoheptanedioic acid hydrochloride, we can draw inferences from structurally similar molecules:

  • Pimelic Acid (Heptanedioic Acid): This is the parent dicarboxylic acid. It is soluble in water, ethanol, and ether. This suggests that polar protic solvents and some polar aprotic solvents are good starting points.

  • Glutamic Acid Hydrochloride: This amino acid hydrochloride is soluble in water but only very slightly soluble in alcohol and ether.[4] This indicates that while water is a likely good solvent, alcohols may serve as effective anti-solvents in a mixed-solvent system.

Based on this analysis, a logical starting point for solvent screening would include water, lower-chain alcohols (methanol, ethanol, isopropanol), and potentially aqueous mixtures of these alcohols.

Experimental Workflow for Solvent System Selection

The following diagram outlines a systematic approach to identifying an optimal recrystallization solvent system for 4-aminoheptanedioic acid hydrochloride.

Solvent_Screening_Workflow A Start: Crude 4-Aminoheptanedioic Acid HCl B Solvent Selection Based on Polarity (Water, Methanol, Ethanol, Isopropanol) A->B C Small-Scale Solubility Tests (Single Solvents) B->C D Evaluate Solubility at Room Temp & Boiling C->D E Good Single Solvent Candidate? (High solubility at boiling, low at room temp) D->E F Proceed to Single-Solvent Recrystallization Protocol E->F Yes G No Suitable Single Solvent E->G No M End: Pure Crystalline Product F->M H Mixed-Solvent System Screening G->H I Select a 'Good' Solvent and a 'Poor' Solvent H->I J Small-Scale Mixed-Solvent Tests I->J K Determine Optimal Solvent Ratio J->K L Proceed to Mixed-Solvent Recrystallization Protocol K->L L->M

Caption: Workflow for Recrystallization Solvent Screening.

Protocol 1: Single-Solvent System Screening

This protocol is designed to rapidly assess the suitability of individual solvents for the recrystallization of 4-aminoheptanedioic acid hydrochloride.

Materials:

  • Crude 4-aminoheptanedioic acid hydrochloride

  • Test tubes

  • Stirring rods

  • Hot plate or heating block

  • Ice bath

  • Potential Solvents: Deionized water, Methanol, Ethanol, Isopropanol

Procedure:

  • Place approximately 20-30 mg of the crude compound into four separate test tubes.

  • To each test tube, add 0.5 mL of one of the potential solvents at room temperature.

  • Agitate the mixtures and observe the solubility. A good candidate solvent should not dissolve the compound at this stage.[5]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block until the solvent boils.

  • If the compound dissolves completely in the boiling solvent, it is a potential candidate.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath to induce further crystallization.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.[6]

Data Interpretation:

SolventSolubility at Room TempSolubility at BoilingCrystal Formation on CoolingSuitability
Deionized Water
Methanol
Ethanol
Isopropanol

This table should be filled out based on experimental observations.

Protocol 2: Single-Solvent Recrystallization

Once a suitable single solvent has been identified, this protocol can be used for larger-scale purification.

Materials:

  • Crude 4-aminoheptanedioic acid hydrochloride

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent, just enough to create a slurry.

  • Heat the mixture to boiling with gentle swirling.

  • Add small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[7]

  • If the solution is colored, activated carbon can be added at this stage, and the solution should be boiled for a few minutes.

  • If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 3: Mixed-Solvent System Screening and Recrystallization

If no single solvent is suitable, a mixed-solvent system can be employed. This typically consists of a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble.[8]

Potential Mixed-Solvent Systems for 4-Aminoheptanedioic Acid HCl:

  • Water (good solvent) / Ethanol (poor solvent)

  • Water (good solvent) / Isopropanol (poor solvent)

  • Methanol (good solvent) / Diethyl ether (poor solvent) - Use with caution due to the high volatility and flammability of ether.

Procedure:

  • Dissolve the crude compound in a minimum amount of the "good" solvent at its boiling point in an Erlenmeyer flask.

  • While maintaining the temperature, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[9]

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents in the determined ratio.

  • Dry the purified crystals.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseRecommended Solution
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and allow it to cool again.[10][11][12]
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a seed crystal of the pure compound if available.[3][11]
Oiling out The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add more of the "good" solvent, and cool again. Alternatively, select a different solvent system with a lower boiling point.[11]
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath before filtration.[3][12]
Product is still impure Cooling was too rapid, trapping impurities.Allow the solution to cool more slowly. A second recrystallization may be necessary.[10]

Visualization of the Recrystallization Process

Recrystallization_Process cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved Solution (Impurities also dissolved) B->C D Slow Cooling to Room Temp C->D E Ice Bath Cooling D->E F Crystal Formation (Impurities remain in solution) E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Pure, Dry Crystals H->I

Caption: Key Stages of the Recrystallization Process.

Conclusion

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • University of York. Single-solvent recrystallisation. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • Minnesota State University Moorhead. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. [Link]

  • University of York. Mixed-solvent recrystallisation. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Wired Chemist. Selecting a Solvent. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • Waseda University. Recrystallization method. [Link]

  • Minnesota State University Moorhead. Recrystallization-1.pdf. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Quora. What is the multi-solvent recrystallization process?. [Link]

  • University of Massachusetts. Recrystallization1. [Link]

  • MIT OpenCourseWare. Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

Sources

Application Note: Synthesis of 4-Aminoheptanedioic Acid from 4-Oxoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 4-aminoheptanedioic acid (also known as


-aminopimelic acid) from 4-oxoheptanedioic acid  (4-ketopimelic acid) represents a classic reductive amination challenge complicated by the substrate's dicarboxylic nature.

This molecule is a structural analogue of glutamate and diaminopimelic acid, making it a critical probe in peptidoglycan biosynthesis studies and a scaffold for glutamine synthetase inhibitors.

Critical Chemical Challenges
  • Solubility: The starting material is a dicarboxylic acid, sparingly soluble in non-polar solvents, requiring polar protic media (MeOH/Water) or pH adjustment.

  • Chemoselectivity: The ketone must be reduced to an amine without reducing the carboxylic acids.

  • Lactamization Risk (The "Self-Validating" Check): The product is a

    
    -amino acid relative to both carboxyl termini. Under acidic conditions or high heat, it spontaneously cyclizes to form 3-(5-oxopyrrolidin-2-yl)propanoic acid  (a lactam). Successful protocols must minimize this side reaction during workup.
    

Reaction Mechanism & Pathway Analysis

The transformation relies on the Borch Reductive Amination .[1][2] The ketone condenses with ammonia (from ammonium acetate) to form an imine/iminium species, which is selectively reduced by sodium cyanoborohydride (


) or sodium triacetoxyborohydride (

).[3]
DOT Diagram: Reaction Logic & Lactam Trap

ReactionPathway Start 4-Oxoheptanedioic Acid (Ketone) Imine Imine Intermediate (pH 6-7) Start->Imine + NH4OAc (Excess) Product 4-Aminoheptanedioic Acid (Target) Imine->Product + NaBH3CN Reduction Lactam Lactam Side-Product (Avoid High Heat/Acid) Product->Lactam Cyclization (Risk Factor)

Figure 1: Reaction pathway highlighting the critical intermediate and the risk of lactamization during processing.

Protocol A: Borch Reductive Amination (Standard Bench Method)

This method is preferred for small-to-medium scale synthesis (1g – 10g) due to its high reliability and mild conditions.

Reagents & Materials[1][4][5][6][7][8][9][10]
  • Substrate: 4-Oxoheptanedioic acid (CAS: 502-50-1).[4][5]

  • Amine Source: Ammonium Acetate (

    
    ) - Acts as both reactant and buffer.
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).[1][2][3]
    
  • Solvent: Methanol (anhydrous preferred).

  • Purification: Strong Cation Exchange (SCX) Resin (e.g., Dowex 50W).

Step-by-Step Methodology
Phase 1: Solubilization & Imine Formation
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxoheptanedioic acid (1.0 equiv) in Methanol (0.2 M concentration).

  • Buffering: Add Ammonium Acetate (10.0 equiv).

    • Expert Insight: A large excess of ammonium acetate is crucial. It drives the equilibrium toward the imine (Le Chatelier’s principle) and maintains the pH at ~6.0–7.0.

    • Checkpoint: Ensure the solid dissolves completely. If solubility is poor, add small amounts of water (up to 10% v/v), but minimize water to prevent imine hydrolysis.

  • Equilibration: Stir at room temperature for 30–60 minutes to allow imine formation.

Phase 2: Selective Reduction
  • Addition: Add Sodium Cyanoborohydride (0.7 – 1.0 equiv) in one portion.

    • Safety:

      
       is toxic and generates HCN gas if acidified. Perform in a fume hood.
      
  • Reaction: Stir at room temperature for 12–24 hours.

    • Monitoring: Monitor by TLC (n-Butanol:Acetic Acid:Water, 4:1:1) or LC-MS.[6] The ketone peak should disappear.

Phase 3: Quenching & Workup (Crucial for Lactam Prevention)
  • Quench: Carefully acidify to pH ~2 using concentrated HCl to decompose excess hydride. Do not heat.

  • Gas Removal: Stir in the hood for 30 minutes to allow HCN evolution (trap with bleach solution if scaling up).

  • Solvent Removal: Concentrate the mixture in vacuo at <40°C .

    • Warning: Higher temperatures during concentration of the acidic residue will drive lactam formation.

Phase 4: Purification (Ion Exchange)
  • Loading: Dissolve the residue in minimal water and load onto a column containing Dowex 50W (H+ form) cation exchange resin.

  • Washing: Wash the column with distilled water (3–5 column volumes) to remove unreacted dicarboxylic acid and boric acid salts.

  • Elution: Elute the amino acid using 1M Ammonium Hydroxide (

    
    ) .
    
  • Isolation: Lyophilize the ammonia fractions to obtain the white solid product.

    • Why Lyophilize? Freeze-drying is gentler than rotary evaporation and prevents heat-induced cyclization.

Protocol B: Two-Step Oximation (Scalable/Cyanide-Free)

For larger scales where cyanide waste is a regulatory burden, this two-step sequence is superior.

Step 1: Oximation
  • Dissolve 4-oxoheptanedioic acid in water/ethanol (1:1).

  • Add Hydroxylamine Hydrochloride (

    
    , 1.2 equiv) and Sodium Acetate  (1.5 equiv).
    
  • Heat to 60°C for 2 hours.

  • Cool and filter the precipitate (Oxime intermediate).

Step 2: Hydrogenation
  • Dissolve the Oxime in Ethanol/Water or Acetic Acid.

  • Add catalyst: 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30–50 psi

    
      for 4–6 hours.
    
  • Filter catalyst and lyophilize.

Quality Control & Data Interpretation

Quantitative Data Summary
ParameterMethod A (Borch)Method B (Oximation)
Reagents

,


,

Yield 65 - 75%80 - 85%
Purity >95% (after Ion Exchange)>98% (often requires recrystallization)
Toxicity High (Cyanide)Low
Lactam Risk Moderate (during acid workup)Low (if acetic acid removed carefully)
Validation Checks (Self-Validating System)
  • NMR Diagnostic:

    • Product: Look for the methine proton (

      
      -to-amine) at 
      
      
      
      ~3.0–3.5 ppm.
    • Lactam Impurity: If cyclization occurs, the symmetry breaks further, and distinct diastereotopic protons appear in the ring. The mass spectrum will show [M-18] (Loss of water).

  • Ninhydrin Test: The product (primary amine) stains Purple . The lactam (secondary amide) stains faintly or not at all.

Biocatalytic Perspective (Modern Approach)

While chemical synthesis is standard,


-Transaminases  offer an enantioselective route.
  • Enzyme:

    
    -Transaminase (e.g., from Vibrio fluvialis or engineered variants).
    
  • Amine Donor: Isopropylamine or L-Alanine.

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Advantage: Produces chiral (S)-4-aminoheptanedioic acid specifically, avoiding racemic resolution.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[2][3][7] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3][8][9] Journal of the American Chemical Society, 93(12), 2897–2904.[3] Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][7] The Journal of Organic Chemistry, 61(11), 3849-3862.[3] Link

  • LookChem. (n.d.). 4-Aminoheptanedioic acid Product Information. LookChem Database. Link

  • PubChem. (n.d.).[10] 4-Aminoheptanedioic acid Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). 4-Oxoheptanedioic acid Product Sheet. Merck KGaA. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Aminoheptanedioic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Subject: Yield Improvement & Troubleshooting for 4-Aminopimelic Acid HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Gamma-Lactam" Trap

Welcome to the technical support hub for 4-aminoheptanedioic acid hydrochloride (also known as 4-aminopimelic acid).

If you are reading this, you are likely facing one of two problems:

  • Low Conversion: The reductive amination of 4-oxopimelic acid is stalling.

  • Isolation Failure: You synthesized the molecule, but it refuses to crystallize from water, or worse, it cyclized into a lactam during drying.

This molecule is deceptive. While it looks like a simple homolog of glutamic acid, its structure (HOOC-(CH₂)₂-CH(NH₂)-(CH₂)₂-COOH) places the amine group in the gamma (


) position  relative to both carboxylic acid tails. This creates a high thermodynamic driving force for intramolecular cyclization to form a stable 5-membered lactam (pyroglutamic acid analogue).

This guide prioritizes Route A: Reductive Amination of 4-Oxoheptanedioic Acid , as it is the most scalable method compared to the malonate alkylation routes.

Module 1: Synthesis Optimization (The Upstream)

Ticket #101: "My reaction conversion is stuck at 60%."

Diagnosis: In reductive amination, the formation of the intermediate imine is an equilibrium process.[1] If you add the reducing agent (e.g., NaBH₃CN or H₂/Pd) before the imine equilibrium is established, or at a pH where the imine hydrolyzes, yield plummets.

The Fix: The "Two-Stage pH" Protocol You must decouple the imine formation from the reduction.

ParameterOptimal SettingWhy?
Stage 1 pH 6.0 – 7.0 Maximizes imine formation. Below pH 5, the amine is protonated (

) and cannot attack the ketone.
Stage 2 pH 4.5 – 5.0 Optimal for Cyanoborohydride selectivity. At this pH, the imine is protonated to the iminium ion (

), which reduces much faster than the ketone.
Ammonia Source NH₄OAc (10 eq) Ammonium acetate provides a built-in buffer. Gas (

) is difficult to control stoichiometrically.

Standardized Protocol (Yield Target: >85% in solution):

  • Dissolve 4-oxoheptanedioic acid in Methanol/Water (1:1).

  • Add Ammonium Acetate (10 equivalents). Stir at 25°C for 2 hours (Do not skip this; imine formation is slow).

  • Adjust pH to ~6.5 using glacial acetic acid or TEA if necessary.

  • Cool to 0°C.

  • Add NaBH₃CN (1.5 eq) portion-wise.

  • Adjust pH slowly to 4.5–5.0 using HCl/MeOH.

  • Stir for 12–16 hours.

Visualization: The Kinetic Pathway

ReactionPathway cluster_0 Yield Killer Zone Ketone 4-Oxoheptanedioic Acid (Starting Material) Imine Imine Intermediate (pH 6-7 Critical) Ketone->Imine + NH4OAc (-H2O) Imine->Ketone Hydrolysis (Excess H2O) Amine 4-Aminoheptanedioic Acid (Target Product) Imine->Amine Reduction (NaBH3CN, pH 5) Lactam Gamma-Lactam (Side Product) Amine->Lactam Heat / Acid (-H2O)

Figure 1: Reaction pathway highlighting the reversible imine formation and the irreversible lactamization trap.

Module 2: Isolation & Purification (The Downstream)

Ticket #205: "I cannot get a solid. It's a sticky oil."

Diagnosis: 4-Aminoheptanedioic acid is zwitterionic. In water, it exists as an internal salt. It is highly soluble in water and insoluble in non-polar organics. Standard extraction (DCM/EtOAc) will fail . Furthermore, attempting to boil off the water drives the intramolecular reaction to form the lactam.

The Fix: Ion Exchange Chromatography (The "Catch and Release") Do not rely on crystallization directly from the reaction mixture.

Step-by-Step Isolation Guide:

  • Quench & Strip: Quench the reaction with conc. HCl (to destroy excess hydride). Evaporate Methanol under vacuum at <40°C . Do not heat strongly.

  • Load: Dilute the aqueous residue and load onto a cation exchange resin (e.g., Dowex 50W-X8 , H+ form).

    • Mechanism:[2][3][4][5] The amino acid binds to the resin; inorganic salts and unreacted ketone pass through.

  • Wash: Wash the column with distilled water until the eluent is neutral.

  • Elute: Elute with 2M NH₄OH . The high pH deprotonates the resin and releases the amino acid.

  • Concentrate: Evaporate the ammonia fractions to dryness (Rotavap <40°C). You now have the crude free base.

  • Salt Formation: Dissolve the residue in minimum volume cold water. Add concentrated HCl (stoichiometric 1.1 eq).

  • Crystallize: Add Isopropanol (IPA) or Acetone dropwise until turbid. Store at 4°C.

Ticket #208: "My NMR shows a split CH2 signal and wrong integration."

Diagnosis: You have formed the Lactam (5-oxopyrrolidine-2-propanoic acid) . This happens if you:

  • Heated the acidic solution >50°C.

  • Left the compound in acidic water for days.

Corrective Action: If the lactam is present, you can hydrolyze it back to the open chain, but it requires vigorous conditions that might degrade the sample.

  • Reflux in 2M HCl for 2-4 hours can reopen the ring, but you must immediately cool and crystallize.

  • Prevention is better: Use Lyophilization (Freeze Drying) instead of rotary evaporation for the final HCl salt isolation.

Visualization: The Isolation Decision Tree

IsolationLogic Start Crude Reaction Mixture (Aq/MeOH) Strip Strip MeOH (Temp < 40°C) Start->Strip Dowex Cation Exchange (Dowex 50W) Strip->Dowex Elute Elute w/ 2M NH4OH Dowex->Elute FreeBase Isolate Free Base Elute->FreeBase Salt Add 1.1 eq HCl FreeBase->Salt Dry How to Dry? Salt->Dry Oven Heat/Oven Dry->Oven Fast Lyoph Lyophilization or IPA Precip Dry->Lyoph Safe Lactam Lactam Contamination (FAILURE) Oven->Lactam Final Pure 4-Aminopimelic HCl Lyoph->Final

Figure 2: Workflow for isolating the hydrochloride salt while avoiding thermal lactamization.

Module 3: Analytical Validation

Ticket #301: "How do I confirm I have the HCl salt and not the zwitterion?"

Method: Chloride Titration & Melting Point

  • AgNO₃ Test: Dissolve a small amount in water. Add

    
    . A heavy white precipitate (
    
    
    
    ) confirms the presence of the hydrochloride counterion.
  • Elemental Analysis:

    • Calc for

      
      : C, 39.73; H, 6.67; N, 6.62.
      
    • Note: If your Nitrogen is high and Carbon low, you likely have trapped Ammonium Chloride (

      
      ) from the synthesis. Recrystallize from Water/Ethanol.
      

References

  • Reductive Amination Mechanism & pH Control

    • Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.

  • Synthesis of 4-Aminopimelic Acid (Ketone Route): Fowden, L. "The Synthesis of 4-Aminopimelic Acid and its Occurrence in Plants." Nature, 1960, 186, 883–884. (Establishes the fundamental stability profile).
  • Lactamization Thermodynamics: Blagbrough, I. S., et al. "Polyamines and amino acids: Practical approaches to synthesis." Pharmaceutical Sciences, 1997. (Discusses the propensity of gamma-amino acids to cyclize).
  • Ion Exchange Purification Protocols

    • Organic Syntheses, Coll.[6] Vol. 5, p. 989 (1973). "General methods for isolation of amino acids using Dowex 50."

Disclaimer: This guide is for research purposes only. 4-Aminoheptanedioic acid is a chemical intermediate; consult local safety regulations (SDS) regarding handling of amines and cyanoborohydrides.

Sources

Technical Support Center: Ion-Exchange Chromatography of 4-Aminoheptanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-aminoheptanedioic acid. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during ion-exchange chromatography (IEC) of this molecule.

Introduction: The Nature of 4-Aminoheptanedioic Acid

4-Aminoheptanedioic acid is an acidic amino acid, containing one primary amine group and two carboxylic acid groups.[1] This zwitterionic nature means its net charge is highly dependent on the pH of the surrounding solution, a critical principle for its separation by ion-exchange chromatography.[2][3] The isoelectric point (pI)—the pH at which the molecule has a net charge of zero—is the single most important parameter for developing an IEC method.[3] For 4-aminoheptanedioic acid, with two acidic carboxyl groups (pKa ~2.2 and ~4.3) and one basic amino group (pKa ~9.8), the pI is estimated to be around pH 3.25. At a pH below its pI, it carries a net positive charge, and above its pI, it carries a net negative charge.[3][4]

Section 1: Frequently Asked Questions (FAQs)

Q1: What type of ion-exchange column should I use to purify 4-aminoheptanedioic acid?

The choice between an anion-exchange (AEX) or cation-exchange (CEX) column depends on the pH at which your sample is most stable and the charge state you wish to target.

  • Cation-Exchange Chromatography (CEX): Use a CEX column with a negatively charged resin if you plan to work at a pH below the pI (~3.25).[5] At a low pH (e.g., pH 2.2), the molecule will have a net positive charge and bind to the column.[6]

  • Anion-Exchange Chromatography (AEX): Use an AEX column with a positively charged resin if you are working at a pH above the pI (~3.25).[7] For example, at pH 5-6, the molecule will have a net negative charge and will bind effectively.

Q2: What is the best starting pH for my mobile phase?

The optimal starting pH is crucial for ensuring your target molecule binds effectively to the column.

  • For CEX , the buffer pH should be at least 0.5 to 1.0 pH unit below the pI.[8][9][10] A starting pH of ~2.2 is common for amino acid separations on CEX resins.[6]

  • For AEX , the buffer pH should be at least 0.5 to 1.0 pH unit above the pI.[8][10] A pH between 4.5 and 6.0 would be a good starting point.

Q3: How do I elute the bound 4-aminoheptanedioic acid from the column?

Elution is typically achieved by disrupting the electrostatic interaction between the analyte and the resin. This can be done in two primary ways:

  • Increasing Ionic Strength (Salt Gradient): This is the most common method. By introducing a gradient of increasing salt concentration (e.g., NaCl), the salt counter-ions compete with the bound analyte for the charged groups on the resin, eventually displacing it.[9][11][12]

  • Changing pH: Altering the pH of the mobile phase can change the net charge of the analyte, causing it to lose its affinity for the resin and elute.[13] For CEX, increasing the pH towards and above the pI will neutralize and then impart a net negative charge, causing elution. For AEX, decreasing the pH towards and below the pI will cause elution.

Q4: My sample isn't binding to the column. What is the most likely cause?

The most common reason for binding failure is incorrect pH or ionic strength in the sample itself.[8] Ensure that your sample is prepared in, or has its buffer exchanged into, the starting buffer.[8][14] The pH and ionic strength of the sample must match the column's equilibration buffer to ensure proper binding.[8]

Q5: My final recovery is very low. What are the potential reasons?

Low recovery can stem from several issues, including irreversible binding, analyte instability, or precipitation.[8] If the interaction with the resin is too strong (e.g., pH is too far from the pI), the salt concentration required for elution might be so high that it causes precipitation.[9] Also, check the stability of 4-aminoheptanedioic acid under your buffer and temperature conditions, as degradation can be a source of yield loss.[15][16][17]

Section 2: Detailed Troubleshooting Guides

Problem Category: Analyte Binding Issues

Q: Why is my 4-aminoheptanedioic acid not binding to my CATION-exchange column?

  • Cause 1: Incorrect pH. Your sample and mobile phase pH are likely too high (at or above the pI of ~3.25). At a higher pH, the molecule is neutral or negatively charged and will not bind to a negative CEX resin.

    • Solution: Ensure your buffer and sample pH are at least 0.5-1.0 unit below the pI.[9][10] Re-titrate your buffers and adjust your sample pH accordingly.

  • Cause 2: Ionic Strength Too High. Your sample may contain an excessively high salt concentration, which prevents the analyte from binding by competing for the resin's functional groups.

    • Solution: Desalt your sample or dilute it in the starting buffer to lower the ionic strength before loading it onto the column.[8]

  • Cause 3: Incomplete Column Equilibration. The column was not sufficiently washed with the starting buffer, leaving it at the wrong pH or ionic strength from a previous run.

    • Solution: Equilibrate the column with at least 5-10 column volumes of the start buffer, monitoring the pH and conductivity of the eluate until they are stable and match the buffer.

Q: Why is my 4-aminoheptanedioic acid not binding to my ANION-exchange column?

  • Cause 1: Incorrect pH. Your sample and mobile phase pH are too low (at or below the pI of ~3.25). At a low pH, the molecule is neutral or positively charged and will not bind to a positive AEX resin.

    • Solution: Ensure your buffer and sample pH are at least 0.5-1.0 unit above the pI.[8] A pH in the range of 4.5-6.0 is a reasonable starting point.

  • Cause 2: Ionic Strength Too High. As with CEX, high salt in the sample will interfere with binding.

    • Solution: Desalt or dilute your sample in the starting buffer before application.[8]

Problem Category: Elution & Resolution Issues

Q: My peaks are tailing. How can I improve the peak shape?

Peak tailing indicates a problem that could be chemical or physical.[18]

  • Cause 1: Secondary Interactions. The analyte may be interacting with the column's stationary phase through mechanisms other than ion-exchange, such as hydrophobic interactions.[19]

    • Solution: Try adding a small percentage of a compatible organic solvent (e.g., 5% isopropanol) to your mobile phase to disrupt these interactions.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[19][20]

    • Solution: Reduce the amount of sample loaded onto the column. Dilute your sample and inject the same volume, or inject a smaller volume.[21]

  • Cause 3: Physical Column Issues. A void at the column inlet or a blocked frit can cause poor peak shape for all analytes.[20]

    • Solution: Check for physical damage to the column. If a void is suspected, repacking (if possible) or replacing the column may be necessary.[20]

Q: I'm seeing poor resolution between my target and impurities. What can I do?

  • Cause 1: Gradient is Too Steep. A rapid increase in salt concentration can cause co-elution of species with similar charge properties.

    • Solution: Use a shallower elution gradient.[22] Increasing the gradient volume over 10-20 column volumes can significantly improve separation.[22]

  • Cause 2: Flow Rate is Too High. High flow rates reduce the time for molecules to interact with the stationary phase, which can decrease resolution.[15]

    • Solution: Decrease the flow rate during the elution phase. This will broaden peaks slightly but often provides a much better separation between them.[22]

  • Cause 3: Incorrect pH. The selected pH may not be optimal for differentiating the charge properties of your target and its contaminants.

    • Solution: Perform a pH scouting experiment. Small adjustments to the buffer pH can alter the selectivity of the separation and improve resolution.

Q: The analyte is eluting too late or not at all. How do I fix this?

  • Cause 1: Binding is Too Strong. The pH of your buffer is too far from the analyte's pI, resulting in a very high net charge and excessively strong binding to the resin.[23]

    • Solution: Adjust the buffer pH to be closer to the analyte's pI. For CEX, increase the pH. For AEX, decrease the pH.[23] Alternatively, increase the final salt concentration in your elution buffer.

Problem Category: System & Column Health

Q: My column backpressure is increasing steadily. What is the cause?

  • Cause 1: Particulate Contamination. The sample was not adequately clarified, leading to particulates clogging the column inlet frit.

    • Solution: Always filter (0.22 or 0.45 µm) or centrifuge your sample to remove all particulate matter before injection.[14]

  • Cause 2: Microbial Growth. Buffers, especially at neutral pH, can support microbial growth if left for extended periods.

    • Solution: Prepare fresh buffers regularly and filter them. Store the column in a solution containing a bacteriostatic agent (e.g., 20% ethanol) when not in use.

Q: I'm seeing ghost peaks in my chromatogram. Where are they from?

Ghost peaks are unexpected peaks that can originate from several sources.[19]

  • Cause 1: Sample Carryover. Residue from a previous injection is retained in the injector or column and elutes in a subsequent run.[21]

    • Solution: Implement a robust column cleaning and regeneration step after each run using a high-salt solution (e.g., 1-2 M NaCl). Run blank injections (injecting only mobile phase) to confirm carryover.[21]

  • Cause 2: Contaminated Mobile Phase. Impurities in your water, buffer salts, or other reagents can accumulate on the column and elute during the gradient.

    • Solution: Use high-purity (e.g., 18 MΩ·cm) water and high-grade reagents for buffer preparation.[19]

Section 3: Protocols & Methodologies

Protocol 1: Sample Preparation
  • Clarification: Centrifuge the sample (e.g., at 10,000 x g for 15 minutes) or filter it through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter.[14] This step is critical to prevent column clogging.

  • Buffer Exchange/pH Adjustment: The sample's pH and ionic strength must match the starting buffer.[8] This can be achieved by:

    • Dilution: Dilute the sample at least 1:5 with the starting buffer.

    • Desalting Column: For more concentrated samples, use a desalting (size exclusion) column to exchange the buffer.[8]

    • Titration: Carefully adjust the pH of the sample with dilute acid or base while monitoring with a calibrated pH meter.

  • Final Check: Confirm the pH of the prepared sample before injection.

Protocol 2: General Cation-Exchange (CEX) Workflow
  • Column Selection: Choose a strong or weak cation-exchange resin. Strong exchangers maintain their charge over a wide pH range, while weak exchangers offer different selectivity.[12]

  • Buffer Preparation:

    • Start Buffer (Buffer A): Prepare a buffer with a pH of ~2.2 (at least 1 pH unit below the pI). A common choice is a sodium citrate or phosphate buffer.[5][15]

    • Elution Buffer (Buffer B): Prepare the same buffer as Buffer A, but with the addition of a high concentration of salt (e.g., 1.0 M NaCl).

  • Equilibration: Equilibrate the CEX column with 5-10 column volumes (CVs) of Start Buffer until the pH and conductivity readings are stable.

  • Sample Loading: Apply the prepared sample to the column at a controlled flow rate.

  • Wash: Wash the column with 5-10 CVs of Start Buffer to remove any unbound impurities.

  • Elution: Apply a linear gradient from 0% to 50% Buffer B over 10-20 CVs. This shallow gradient is often effective for high-resolution separation.[22]

  • Regeneration: Wash the column with 5 CVs of 100% Buffer B (or a higher salt concentration, e.g., 2 M NaCl) to remove all remaining bound species.

  • Re-equilibration: Re-equilibrate the column with Start Buffer for the next run.

Section 4: Key Parameters & Data Tables

Table 1: Buffer Selection Guide for Purifying 4-Aminoheptanedioic Acid (pI ≈ 3.25)

ParameterCation-Exchange (CEX)Anion-Exchange (AEX)Rationale
Operating pH pH < 3.25 (e.g., 2.0 - 2.5)pH > 3.25 (e.g., 4.5 - 6.0)To ensure the analyte has a stable net positive (CEX) or negative (AEX) charge for binding.[7][8][9]
Analyte Charge Net Positive (+)Net Negative (-)The analyte's charge must be opposite to that of the resin.
Resin Charge Negative (-)Positive (+)Cation exchangers have negative functional groups; anion exchangers have positive ones.[7][9]
Elution Strategy Increase pH or Increase SaltDecrease pH or Increase SaltElution occurs by neutralizing the analyte's charge or by competitive displacement with salt ions.[12][13]

Table 2: Troubleshooting Summary

SymptomMost Likely Cause(s)Recommended Action(s)
No Analyte Binding Incorrect sample/buffer pH; High salt in sample.Verify pH is correctly positioned relative to pI; Desalt or dilute the sample.[8]
Low Resolution Gradient too steep; Flow rate too high.Decrease gradient slope (increase CVs); Reduce flow rate.[22]
Peak Tailing Column overload; Secondary interactions.Reduce sample load; Add organic modifier to mobile phase.[20]
Low Recovery/Yield Binding too strong; Analyte precipitation.Adjust pH closer to pI; Reduce salt concentration in elution buffer.[23]
High Backpressure Sample not filtered; Microbial growth.Filter all samples and buffers; Use fresh buffers; Clean column regularly.[14]

Section 5: Workflow Diagrams

decision_tree start Start: Choose IEC Mode for 4-Aminoheptanedioic Acid (pI ~3.25) stability Is the analyte stable and soluble at low pH (e.g., pH 2.0-3.0)? start->stability cex_path Use Cation-Exchange (CEX) stability->cex_path  Yes aex_path Use Anion-Exchange (AEX) stability->aex_path  No / More stable at pH 4.5-7.0 cex_details Set Buffer pH < 3.25 Analyte charge is POSITIVE Resin charge is NEGATIVE cex_path->cex_details aex_details Set Buffer pH > 3.25 Analyte charge is NEGATIVE Resin charge is POSITIVE aex_path->aex_details

Caption: Decision tree for selecting the appropriate ion-exchange mode.

workflow cluster_prep 1. Preparation cluster_run 2. Chromatographic Run cluster_post 3. Post-Run prep_sample Prepare & Clarify Sample (Filter/Centrifuge) prep_buffer Prepare Start (A) & Elution (B) Buffers equilibrate Equilibrate Column (5-10 CVs of Buffer A) prep_buffer->equilibrate load Load Sample equilibrate->load wash Wash Unbound (5-10 CVs of Buffer A) load->wash elute Elute with Gradient (e.g., 0-50% Buffer B) wash->elute regenerate Regenerate Column (High Salt Wash) elute->regenerate re_equilibrate Re-equilibrate for Next Run regenerate->re_equilibrate

Caption: General workflow for ion-exchange chromatography purification.

References

  • Williams, A. P. (1986). General problems associated with the analysis of amino acids by automated ion-exchange chromatography. Journal of Chromatography A, 373(2), 175-190. [Link]

  • Scilit. (n.d.). General problems associated with the analysis of amino acids by automated ion-exchange chromatography. Retrieved from [Link]

  • Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20. [Link]

  • Cytiva. (2024, September 3). Troubleshooting protein loss during ion exchange (IEX) chromatography. Retrieved from [Link]

  • Fleming, J. F., & Basha, S. M. (1990). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 190(2), 299-304. [Link]

  • Cytiva. (2024, September 2). Tips for high resolution ion exchange chromatography to obtain a pure protein. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Troubleshooting. Retrieved from [Link]

  • GMP Insiders. (2026, February 9). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Bio-Rad. (n.d.). Cation Exchange Chromatography. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

  • Agilent. (2025, November 11). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Google Patents. (n.d.). US20080045746A1 - Method for Purification of Amino Acid.
  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]

  • YouTube. (2014, April 2). Quick guide to performing ion exchange chromatography. Retrieved from [Link]

  • Ecolab. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]

  • Cutillas, P. R., & Grant, G. H. (2007). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. In Methods in Molecular Biology, vol 389. Humana Press. [Link]

  • ResearchGate. (2019, October 22). Elution from chromatography giving low yields, any suggestions?. Retrieved from [Link]

  • Csapó, J., et al. (2008). Separation and determination of the amino acids by ion exchange column chromatography applying post-column derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-20. [Link]

  • Cytiva. (n.d.). Ion Exchange Chromatography Troubleshooting. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoelectric point. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoheptanedioic acid. PubChem Compound Database. Retrieved from [Link]

  • GE Healthcare. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]

  • Chen, X., et al. (2019). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Encompass, 1(1). [Link]

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Department of Chemistry. Retrieved from [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 9(3), 32. [Link]

  • Master Organic Chemistry. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of GABAergic Activity: The Potency of GABA Versus the Elusive Profile of 4-Aminopimelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the quest for novel molecules that can modulate the activity of the γ-aminobutyric acid (GABA) system is of paramount importance for the development of new therapeutics for a range of neurological and psychiatric disorders. This guide was intended to provide a direct comparative analysis of the potency of the endogenous neurotransmitter GABA and a structurally related compound, 4-aminopimelic acid, at GABA receptors. However, a comprehensive review of the scientific literature reveals a stark contrast in the available data for these two molecules. While GABA has been extensively characterized as the principal inhibitory neurotransmitter in the central nervous system with a well-defined potency at a multitude of GABA receptor subtypes, 4-aminopimelic acid remains enigmatic in the context of GABAergic modulation.

At present, there is no publicly available scientific evidence to suggest that 4-aminopimelic acid possesses any significant activity at GABA receptors. Extensive searches of pharmacological databases and the scientific literature have yielded no studies reporting on the binding affinity, efficacy, or potency of 4-aminopimelic acid at any GABA receptor subtype. The available research on 4-aminopimelic acid primarily focuses on its role as a biochemical intermediate, particularly in the biosynthesis of lysine in certain organisms, and its use as a synthetic building block in medicinal chemistry.

This guide will, therefore, pivot to a detailed exploration of the well-established potency of GABA, providing a framework for the types of experimental data necessary for such a comparison. This will be contrasted with the current void of information regarding 4-aminopimelic acid's potential GABAergic activity, highlighting a potential area for future investigation.

The Multifaceted Potency of GABA: A Subtype-Dependent Profile

GABA, as the primary inhibitory neurotransmitter in the mature mammalian central nervous system, exerts its effects through two main classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. The potency of GABA is not a single value but rather a spectrum of activities that are highly dependent on the specific subunit composition of the GABAA receptor, which is a pentameric ligand-gated ion channel.

GABAA Receptor Subtypes and GABA Potency

The GABAA receptor family is remarkably diverse, with 19 different subunits identified (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), which can assemble in various combinations to form a vast array of receptor subtypes with distinct pharmacological properties.[1][2] The potency of GABA, typically measured as the half-maximal effective concentration (EC50), can vary by over 100-fold depending on the subunit composition of the GABAA receptor.[3][4]

GABAA Receptor SubtypeGABA EC50 (μM)LocationPrimary Function
α1β2γ2~10UbiquitousPhasic (synaptic) inhibition
α2β3γ2~13Forebrain, hippocampusPhasic inhibition, anxiolysis
α3β3γ2~12Brainstem, reticular nucleusPhasic inhibition, muscle relaxation
α4β3δ~0.5Thalamus, dentate gyrusTonic (extrasynaptic) inhibition
α5β3γ2~0.7HippocampusTonic inhibition, cognition
α6β3δ~0.2CerebellumTonic inhibition, motor control

This table presents a summary of approximate GABA EC50 values from various studies and is intended for comparative purposes. Actual values may vary depending on the experimental system and conditions.

As illustrated in the table, GABA exhibits higher potency at extrasynaptic GABAA receptors containing α4, α5, or α6 subunits, often in combination with a δ subunit.[3][4] These high-affinity receptors are sensitive to low ambient concentrations of GABA in the extracellular space and are responsible for generating a persistent "tonic" inhibition that regulates the overall excitability of neurons. In contrast, synaptic GABAA receptors, which mediate rapid "phasic" inhibition in response to presynaptic GABA release, typically have a lower affinity for GABA.[3][4]

Experimental Determination of GABA Potency

The potency of GABA and other GABA receptor ligands is determined through a variety of in vitro and in vivo experimental techniques.

Electrophysiological Recordings

Two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes or patch-clamp recordings in mammalian cell lines (e.g., HEK293 cells) expressing specific recombinant GABAA receptor subtypes are the gold standard for determining the functional potency of a ligand. These techniques allow for the direct measurement of the ion current elicited by the application of the agonist, enabling the construction of dose-response curves and the calculation of EC50 values.

Experimental Workflow: Electrophysiological Determination of GABA EC50

GABAA_Electrophysiology cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with GABAA Receptor Subunit cDNAs HEK293->Transfection Expression Receptor Expression (24-48 hours) Transfection->Expression Patching Whole-Cell Patch-Clamp Expression->Patching Transfer to Recording Chamber GABA_App Application of Varying GABA Concentrations Patching->GABA_App Current_Rec Recording of Chloride Current GABA_App->Current_Rec DR_Curve Dose-Response Curve Generation Current_Rec->DR_Curve Data Acquisition EC50_Calc EC50 Calculation DR_Curve->EC50_Calc Potency Potency EC50_Calc->Potency Potency Determination

Figure 1. Workflow for determining GABA potency using whole-cell patch-clamp electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor. In the context of GABA receptors, these assays typically involve the use of a radiolabeled ligand, such as [3H]GABA or [3H]muscimol (a potent GABAA agonist), and measuring its displacement by the test compound in preparations of brain membranes or cells expressing the receptor of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be converted to an affinity constant (Ki).

Experimental Protocol: [3H]GABA Radioligand Binding Assay

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate the membrane fraction containing the GABA receptors.

  • Incubation: Incubate the membrane preparation with a fixed concentration of [3H]GABA and varying concentrations of the unlabeled test compound (e.g., GABA or 4-aminopimelic acid).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of [3H]GABA binding against the concentration of the test compound to determine the IC50 value.

The Case of 4-Aminopimelic Acid: A Molecule in Search of a Target

In stark contrast to the wealth of data on GABA, the scientific literature is silent on the activity of 4-aminopimelic acid at GABA receptors. Searches for terms such as "4-aminopimelic acid GABA receptor," "4-aminopimelic acid potency," and "4-aminopimelic acid pharmacology" do not yield any relevant results.

The existing literature on 4-aminopimelic acid indicates its primary significance in the following areas:

  • Biochemical Intermediate: It is an intermediate in the α-aminoadipate pathway for lysine biosynthesis in some fungi and euglenids.

  • Synthetic Chemistry: It is used as a scaffold or starting material for the synthesis of other molecules, including some with potential therapeutic applications unrelated to GABAergic neurotransmission.

The structural similarity of 4-aminopimelic acid to GABA, with its amino and carboxylic acid groups, might suggest a potential for interaction with GABA receptors. However, the longer carbon chain and the presence of a second carboxylic acid group would significantly alter its size, conformation, and charge distribution compared to GABA. These differences could preclude it from binding to the GABA binding site on GABA receptors.

Conclusion and Future Directions

While a direct comparison of the potency of 4-aminopimelic acid and GABA is not currently possible due to a lack of data on the former, this guide highlights the well-defined and subtype-dependent potency of the endogenous neurotransmitter GABA. The established methodologies of electrophysiology and radioligand binding assays provide a clear roadmap for how the potential GABAergic activity of 4-aminopimelic acid could be investigated.

For researchers in drug discovery and development, the absence of data on 4-aminopimelic acid's interaction with GABA receptors represents an unexplored area. Future studies could involve screening 4-aminopimelic acid and its derivatives at a panel of recombinant GABAA receptor subtypes to determine if this chemical scaffold holds any potential for the development of novel GABAergic modulators. Until such studies are conducted, GABA remains the sole benchmark for potency within this comparison.

References

  • Mortensen, M., Patel, B., & Smart, T. G. (2012). GABA potency at GABAA receptors found in synaptic and extrasynaptic zones. Frontiers in Cellular Neuroscience, 6, 1.
  • Enna, S. J., & McCarson, K. E. (2006). The GABA-Benzodiazepine Receptor-Chloride Ion Channel Complex. In Basic Neurochemistry (Seventh Edition) (pp. 305-318).
  • Mehta, A. K., & Ticku, M. K. (1999). An update on GABAA receptors. Brain Research Reviews, 29(2-3), 196-217.
  • Chebib, M., & Johnston, G. A. R. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and Experimental Pharmacology and Physiology, 26(11), 937-940.
  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature Reviews Neuroscience, 6(3), 215-229.
  • Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provides diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
  • Johnston, G. A. R. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1-28.

Sources

A Comparative Guide to the NMR Spectrum Analysis of 4-Aminoheptanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-aminoheptanedioic acid hydrochloride, a molecule of interest for its potential applications in medicinal chemistry. By comparing its predicted spectral data with the experimental spectra of structurally related compounds, L-glutamic acid and pimelic acid, we offer a comprehensive framework for the characterization of this and similar aliphatic amino dicarboxylic acids.

Introduction: Structural Rationale and Expected Spectral Features

4-Aminoheptanedioic acid hydrochloride presents a unique structure for NMR analysis: a seven-carbon backbone with two terminal carboxylic acid groups and a single amino group at the C4 position. The hydrochloride form ensures solubility in aqueous media, such as deuterium oxide (D₂O), which is a common solvent for NMR analysis of polar molecules.

The presence of the electron-withdrawing amino and carboxylic acid groups is expected to significantly influence the chemical shifts of adjacent protons and carbons, leading to a well-resolved spectrum. Due to the molecule's symmetry around the C4 carbon, we anticipate a degree of spectral simplicity, with equivalent chemical shifts for corresponding protons and carbons on either side of the central amino group.

Experimental Protocol: A Self-Validating System for NMR Analysis

The following protocol is designed to ensure high-quality, reproducible NMR data. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Sample Preparation

A meticulously prepared sample is the cornerstone of high-resolution NMR spectroscopy.

  • Analyte and Solvent Selection: Weigh approximately 5-10 mg of 4-aminoheptanedioic acid hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR. The use of deuterium oxide (D₂O, 99.9% D) is recommended as the solvent due to the high solubility of the hydrochloride salt and to avoid the large residual proton signal of water.[1][2]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution. The final solution should be clear and free of any particulate matter.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is a suitable choice, with its primary resonance set to 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is sufficient to cover the NMR probe's detection region (typically 4-5 cm).

G cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve add_std Add Internal Standard dissolve->add_std transfer Transfer to NMR Tube add_std->transfer G mol HOOC(1)-CH₂(2)-CH₂(3)-CH(4)(NH₃⁺)-CH₂(5)-CH₂(6)-COOH(7)

Figure 2: Structure of 4-aminoheptanedioic acid with atom numbering for NMR assignment.

¹H NMR Prediction (in D₂O):

  • H4 (methine proton): This proton, being directly attached to the carbon bearing the electron-withdrawing amino group, is expected to be the most downfield of the aliphatic protons, likely appearing as a multiplet around 3.0-3.2 ppm .

  • H3 & H5 (methylene protons): These protons are adjacent to the C4 methine and are expected to resonate as a multiplet around 1.8-2.0 ppm . Due to the symmetry of the molecule, they are chemically equivalent.

  • H2 & H6 (methylene protons): These protons are alpha to the carboxylic acid groups and are expected to appear as a triplet around 2.2-2.4 ppm . [3]They are also chemically equivalent.

¹³C NMR Prediction (in D₂O):

  • C1 & C7 (carbonyl carbons): The carboxylic acid carbons are expected to be the most downfield, appearing around 175-180 ppm . [4]* C4 (methine carbon): The carbon attached to the amino group should resonate around 55-60 ppm .

  • C3 & C5 (methylene carbons): These carbons, adjacent to the C4 carbon, are predicted to be in the range of 30-35 ppm .

  • C2 & H6 (methylene carbons): The carbons alpha to the carbonyl groups are expected around 35-40 ppm .

Comparative Analysis with L-Glutamic Acid and Pimelic Acid

To validate our predictions and provide a practical reference, we compare the expected spectrum of 4-aminoheptanedioic acid hydrochloride with the experimental NMR data of L-glutamic acid and pimelic acid, both analyzed in D₂O.

L-Glutamic Acid (in D₂O): [5][6]

  • Structure: HOOC-CH(NH₂)-CH₂-CH₂-COOH

  • ¹H NMR:

    • α-CH: ~3.74 ppm (triplet)

    • β-CH₂: ~2.07 ppm (multiplet)

    • γ-CH₂: ~2.48 ppm (triplet)

  • ¹³C NMR:

    • COOH (γ): ~181 ppm

    • COOH (α): ~174 ppm

    • α-CH: ~55 ppm

    • β-CH₂: ~30 ppm

    • γ-CH₂: ~34 ppm

Pimelic Acid (in D₂O): [3][7]

  • Structure: HOOC-CH₂-CH₂-CH₂-CH₂-CH₂-COOH

  • ¹H NMR:

    • α-CH₂: ~2.36 ppm (triplet)

    • β-CH₂: ~1.56 ppm (multiplet)

    • γ-CH₂: ~1.41 ppm (multiplet)

  • ¹³C NMR:

    • COOH: ~181 ppm

    • α-CH₂: ~36 ppm

    • β-CH₂: ~27 ppm

    • γ-CH₂: ~31 ppm

Data Summary and Comparison

The following table summarizes the predicted and experimental chemical shifts, providing a clear comparative overview.

Compound Proton/Carbon Predicted/Experimental Chemical Shift (ppm)
4-Aminoheptanedioic Acid HCl (Predicted) H4 (α-CH)3.0-3.2 (m)
H3, H5 (β-CH₂)1.8-2.0 (m)
H2, H6 (γ-CH₂)2.2-2.4 (t)
C1, C7 (COOH)175-180
C4 (α-CH)55-60
C3, C5 (β-CH₂)30-35
C2, C6 (γ-CH₂)35-40
L-Glutamic Acid (Experimental) α-CH3.74 (t)
β-CH₂2.07 (m)
γ-CH₂2.48 (t)
COOH (γ)181
COOH (α)174
α-CH55
β-CH₂30
γ-CH₂34
Pimelic Acid (Experimental) α-CH₂2.36 (t)
β-CH₂1.56 (m)
γ-CH₂1.41 (m)
COOH181
α-CH₂36
β-CH₂27
γ-CH₂31

Discussion of Comparison:

The predicted chemical shifts for 4-aminoheptanedioic acid hydrochloride align well with the experimental data of the comparative compounds.

  • The predicted downfield shift of the α-proton (H4) is consistent with the deshielding effect of the amino group, although slightly more upfield than in glutamic acid, which may be due to the longer carbon chain.

  • The chemical shifts of the methylene protons alpha to the carboxylic acids (H2, H6) are predicted to be very similar to those in pimelic acid and the γ-protons of glutamic acid, as expected.

  • The predicted ¹³C chemical shifts also show good correlation. The α-carbon (C4) is in the expected range for an amino acid. The carbonyl carbons and the aliphatic carbons fall within the typical ranges observed for dicarboxylic acids.

G cluster_workflow NMR Analysis Workflow start Sample Preparation acquire Data Acquisition (1H & 13C) start->acquire process Data Processing acquire->process predict Predict Spectrum of Target process->predict compare Compare with Known Spectra process->compare assign Assign Peaks predict->assign compare->assign report Generate Report assign->report

Figure 3: Comprehensive workflow for the NMR analysis of a novel compound.

Conclusion and Future Directions

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of 4-aminoheptanedioic acid hydrochloride. By combining a detailed experimental protocol with a comparative analysis against structurally similar molecules, we have established a reliable method for the characterization of this compound. The predicted spectral data serves as a strong starting point for researchers, and the outlined workflow ensures the acquisition of high-quality, interpretable NMR spectra.

For further validation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would definitively establish the proton-proton coupling network, confirming the assignments of the methylene groups. An HSQC experiment would correlate the proton and carbon signals, providing unambiguous C-H attachments. These advanced techniques would provide a complete and unequivocal structural elucidation of 4-aminoheptanedioic acid hydrochloride.

References

  • PubChem. Pimelic Acid. [Link]

  • Revue Roumaine de Chimie. THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. [Link]

  • ResearchGate. 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. [Link]

  • Pendidikan Kimia. Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]

  • PubMed. Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • ChemAxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]

  • The Royal Society of Chemistry. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water. [Link]

  • ResearchGate. ¹H NMR spectrum of PPG-HCl in D2O. [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Aminoheptanedioic Acid

[1]

Executive Summary & Strategic Context

Objective: To provide a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-aminoheptanedioic acid (also known as

2-aminoheptanedioic acid

Significance: In drug development—particularly for glutamate receptor modulation and cystine/glutamate antiporter (system



12


12

Core Insight: The differentiation relies on neighboring group participation .[1][2] The


12



12

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectra accurately, we must first analyze the thermodynamic stability of the potential fragments based on the "Mobile Proton Model."

The Target: 4-Aminoheptanedioic Acid[1][3]
  • Structure:

    
    [1][2]
    
  • Symmetry: The molecule is symmetric; the amine is equidistant (gamma position) from both carboxyl groups.[1][2]

  • Primary Mechanism (Lactamization): Upon protonation (

    
    ), the amine nitrogen acts as a nucleophile attacking the carbonyl carbon of either carboxyl group.[2] This forms a stable 5-membered lactam ring (pyrrolidone derivative), ejecting water.[1][2]
    
  • Diagnostic Transition:

    
     (Loss of 18 Da).[1][2]
    
The Alternative: 2-Aminoheptanedioic Acid[1]
  • Structure:

    
    
    
  • Asymmetry: The amine is adjacent (

    
    ) to one carboxyl and remote (
    
    
    ) from the other.[1][2]
  • Primary Mechanism (

    
    -Cleavage):  The protonated amine induces electron shifts that favor the loss of the adjacent carboxyl group as formic acid (
    
    
    ) or
    
    
    .[1]
  • Diagnostic Transition:

    
     (Loss of 46 Da).[1][2]
    

Comparative Data Analysis

The following table summarizes the key MS/MS transitions observed in Positive Mode ESI (Electrospray Ionization).

Feature4-Aminoheptanedioic Acid (Target)2-Aminoheptanedioic Acid (Alternative)Differentiation Logic
Precursor Ion

176.1 m/z176.1 m/zIndistinguishable in MS1.[1][2]
Dominant Fragment 158.1 m/z (

)
130.1 m/z (

)
Lactamization vs. Decarboxylation. 4-amino cyclizes to a stable 5-ring; 2-amino cleaves the

-carboxyl.[1][2]
Secondary Fragment 141.1 m/z (

)
112.1 m/z (

)
Sequential losses differ based on the stability of the primary fragment.[1][2]
Immonium Ion Low IntensityHigh Intensity

-amino acids typically yield strong immonium ions;

-amino acids do not.[1][2]
Retention (HILIC) Stronger RetentionWeaker RetentionThe symmetric

-amine creates a larger hydration shell than the shielded

-amine.[1][2]

Visualizing the Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the two isomers. The 4-amino pathway is driven by cyclization, while the 2-amino pathway is driven by cleavage.[1][2]

FragmentationPathwayscluster_4amino4-Aminoheptanedioic Acid (Gamma)cluster_2amino2-Aminoheptanedioic Acid (Alpha)PrecursorPrecursor Ion [M+H]+m/z 176.09(C7H14NO4+)LactamCyclic Lactam Ion[M+H - H2O]+m/z 158.08Precursor->LactamPath A: Nucleophilic Attack(Gamma-Lactamization)- H2O (18 Da)AlphaCleaveAlpha-Cleavage Product[M+H - HCOOH]+m/z 130.08Precursor->AlphaCleavePath B: Alpha-Cleavage(Proximal Carboxyl Loss)- HCOOH (46 Da)Frag4_2Pyrrolidone Fragment[M+H - H2O - COOH]+m/z 113.08Lactam->Frag4_2- COOHFrag2_2Immonium Ion[R-CH=NH2]+m/z 84.08AlphaCleave->Frag2_2Further Fragmentation

Figure 1: Mechanistic divergence.[1][2] Path A (Green) shows the cyclization unique to the 4-amino isomer.[1] Path B (Red) shows the classical alpha-cleavage of the 2-amino isomer.[1]

Experimental Protocol: Validated HILIC-MS/MS Method

Due to the high polarity of these dicarboxylic acids, Reverse Phase (C18) chromatography yields poor retention and peak shape.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for robust separation.[1][2]

Reagents & Preparation
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid). Note: Low pH suppresses carboxylic acid ionization, improving peak shape.[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Sample Diluent: 90:10 Acetonitrile:Water (Must match initial gradient conditions to prevent peak broadening).[1][2]

LC Conditions
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for equilibration).[1][2]

    • 1-6 min: 90% B

      
       50% B (Linear gradient).[1][2]
      
    • 6-8 min: 50% B (Wash).

    • 8.1 min: 90% B (Re-equilibration).[1][2]

MS Source Parameters (ESI Positive)[1][2]
  • Capillary Voltage: 3.5 kV.[2]

  • Desolvation Temperature: 350°C.[2]

  • Collision Energy (CE):

    • Screening: Ramp 10–40 eV.[1][2]

    • Optimized for 4-Amino (m/z 158): 15-20 eV (Facilitates water loss without shattering the ring).[1][2]

    • Optimized for 2-Amino (m/z 130): 20-25 eV (Requires higher energy to break C-C bond).[1][2]

Self-Validating Quality Control

To ensure the assay is distinguishing isomers and not just detecting isobaric noise:

  • The "Ratio Check": Monitor both transitions (

    
     and 
    
    
    ) for your sample.[1][2]
    • If Ratio (158/130) > 5.0

      
       Confirms 4-Aminoheptanedioic acid .[1][2]
      
    • If Ratio (158/130) < 0.2

      
       Confirms 2-Aminoheptanedioic acid .[1][2]
      
  • Retention Time Marker: Inject a mix of both standards. The 2-amino isomer (less polar due to intramolecular H-bonding between amine and alpha-carboxyl) typically elutes earlier than the 4-amino isomer in HILIC modes.[1][2]

References

  • Human Metabolome Database (HMDB). Metabocard for 2-Aminopimelic acid (HMDB0000926). [Link][1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 487243, 4-Aminoheptanedioic acid. [Link][1][2]

  • Harrison, A. G. Chemical Ionization Mass Spectrometry, 2nd Edition.[1][2] CRC Press, 1992.[1][2] (Foundational text on "Mobile Proton Model" and cyclization mechanisms in mass spectrometry).

  • Eckert, H., et al. Electrospray ionization mass spectrometry of amino acids.[1][2] (General reference for alpha-cleavage rules in amino acid analysis). [Link]

A Comparative Analysis of 4-Aminoheptanedioic Acid and 2-Aminoheptanedioic Acid: Unraveling Their Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of two isomeric amino acids. This report synthesizes current knowledge, highlights critical data gaps, and provides a framework for future comparative studies.

Introduction

In the landscape of molecular biology and pharmacology, subtle variations in chemical structure can lead to profound differences in biological activity. This principle is vividly illustrated in the comparison of 4-Aminoheptanedioic acid and 2-Aminoheptanedioic acid. As structural isomers, they share the same molecular formula (C₇H₁₃NO₄) but differ in the position of the amino group on the heptanedioic acid backbone. This seemingly minor alteration has significant implications for their interaction with biological systems. While 2-Aminoheptanedioic acid has a recognized role in bacterial metabolism, the biological profile of 4-Aminoheptanedioic acid remains largely uncharted. This guide provides a detailed comparison of their known biological activities, supported by available data, and outlines experimental approaches to further elucidate their functions.

Molecular Structures:

Compound2D Structure3D Conformer
4-Aminoheptanedioic acid 4-Aminoheptanedioic acid 2D structure
[1]4-Aminoheptanedioic acid 3D structure[1]2-Aminoheptanedioic acid 2-Aminoheptanedioic acid 2D structure[2]2-Aminoheptanedioic acid 3D structure[2]

2-Aminoheptanedioic Acid: A Target for Antibacterial Agents

The biological activity of 2-Aminoheptanedioic acid is primarily understood in the context of bacterial physiology. It is recognized as a component of the cell wall peptidoglycan in some bacteria and plays a crucial role as an intermediate in the biosynthesis of lysine through the diaminopimelic acid (DAP) pathway.[2][3] This pathway is essential for the survival of many bacteria but is absent in mammals, making it an attractive target for the development of novel antibiotics.

Mechanism of Action: Inhibition of the Diaminopimelic Acid (DAP) Pathway

The DAP pathway is responsible for the synthesis of meso-diaminopimelic acid, a key component of the peptidoglycan that provides structural integrity to the bacterial cell wall.[4][5] L-2-Aminopimelic acid, a stereoisomer of 2-aminoheptanedioic acid, has been shown to be a substrate for succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key enzyme in the DAP biosynthesis pathway. While L-2-aminopimelic acid itself lacks antibacterial activity, peptide derivatives incorporating this amino acid have demonstrated potent antibacterial effects against a range of Gram-negative bacteria.[6]

These peptides are actively transported into bacterial cells via peptide transport systems. Once inside, they are likely cleaved by intracellular peptidases, releasing high concentrations of 2-aminopimelic acid into the cytoplasm.[6] The accumulated 2-aminopimelic acid then acts as a competitive inhibitor of enzymes in the DAP pathway, leading to a depletion of essential cell wall components and ultimately bacterial cell death.[6]

Diagram of the Proposed Mechanism of Action for 2-Aminoheptanedioic Acid Peptides:

2-Aminoheptanedioic_Acid_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Peptide 2-AHP Peptide (e.g., (L-2-aminopimelyl)-L-alanine) Transport Peptide Transport System Peptide->Transport Uptake Cleavage Intracellular Peptidases Transport->Cleavage Internalization 2AHP 2-Aminoheptanedioic Acid (2-AHP) Cleavage->2AHP Release of Inhibition Inhibition 2AHP->Inhibition DAP_Pathway Diaminopimelic Acid (DAP) Pathway Peptidoglycan Peptidoglycan Synthesis DAP_Pathway->Peptidoglycan Inhibition->DAP_Pathway Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disruption leads to

Caption: Proposed mechanism of antibacterial action of 2-Aminoheptanedioic acid peptides.

4-Aminoheptanedioic Acid: An Enigma in Biological Activity

In stark contrast to its 2-amino counterpart, there is a significant lack of published research on the specific biological activities of 4-Aminoheptanedioic acid. A thorough search of scientific literature and databases reveals no dedicated studies investigating its pharmacological or physiological effects. While PubChem lists the compound, it provides no information on its biological roles.[1]

It is important to note that a study on "bioactive 4-oxoheptanedioic monoamide derivatives" found these compounds to be angiogenic.[7] However, these are distinct molecules from 4-Aminoheptanedioic acid, featuring a ketone group at the 4-position instead of an amino group. While this finding is interesting due to the structural similarity, it is purely speculative to attribute similar activities to 4-Aminoheptanedioic acid without direct experimental evidence.

The absence of data on 4-Aminoheptanedioic acid presents both a challenge and an opportunity for researchers. Its structural similarity to other biologically active molecules, such as glutamate (2-aminopentanedioic acid), suggests that it could potentially interact with various biological targets, including receptors and enzymes involved in neurotransmission or metabolism.[8] However, without empirical data, any proposed function remains hypothetical.

Comparative Analysis and Future Directions

The current state of knowledge allows for a stark but clear comparison:

Feature2-Aminoheptanedioic Acid4-Aminoheptanedioic Acid
Known Biological Activity Antibacterial (as peptide prodrugs)[6]Not well-defined in the scientific literature.
Mechanism of Action Inhibition of the diaminopimelic acid (DAP) pathway in bacteria.[6]Unknown.
Therapeutic Potential Development of novel antibiotics targeting bacterial cell wall synthesis.[5][9]Unexplored.

This significant knowledge gap for 4-Aminoheptanedioic acid necessitates a structured experimental approach to unveil its biological potential. A logical starting point would be a broad-based screening strategy to identify any significant biological effects.

Proposed Experimental Protocols for Comparative Analysis

To address the current lack of comparative data, the following experimental workflows are proposed. These protocols are designed to be self-validating and provide a clear path for investigating and comparing the biological activities of these two isomers.

Protocol 1: Comparative Antibacterial Activity Assessment

Objective: To directly compare the antibacterial efficacy of 2-Aminoheptanedioic acid and 4-Aminoheptanedioic acid, both as free amino acids and as peptide conjugates.

Methodology:

  • Synthesis of Peptide Conjugates:

    • Synthesize di- and tripeptides of both L-2-Aminoheptanedioic acid and 4-Aminoheptanedioic acid with a carrier amino acid such as L-alanine. Standard solid-phase peptide synthesis (SPPS) protocols can be employed.

    • Purify the synthesized peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity and purity by mass spectrometry and NMR.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Select a panel of Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) bacteria.

    • Perform a broth microdilution MIC assay according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Test a range of concentrations for the free amino acids and their corresponding peptide derivatives.

    • Include a known antibiotic (e.g., ampicillin) as a positive control and a vehicle control.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a specified incubation period.

  • Time-Kill Kinetic Assay:

    • For the most potent compounds identified in the MIC assay, perform a time-kill kinetic study.

    • Inoculate a bacterial culture with the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (colony-forming units per milliliter).

    • Plot the log₁₀ CFU/mL versus time to determine the rate of bactericidal or bacteriostatic activity.

Diagram of the Antibacterial Screening Workflow:

Antibacterial_Screening_Workflow Start Synthesis of 2-AHP and 4-AHP Peptides MIC Minimum Inhibitory Concentration (MIC) Assay Start->MIC Time_Kill Time-Kill Kinetic Assay (for potent compounds) MIC->Time_Kill Data_Analysis Data Analysis and Comparison Time_Kill->Data_Analysis End Conclusion on Antibacterial Potential Data_Analysis->End

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 4-Aminopimelic Acid with Glutamate Transporters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of glutamatergic neurotransmission, identifying novel compounds that selectively interact with glutamate transporters (EAATs) is a critical pursuit. This guide provides an in-depth technical framework for evaluating the cross-reactivity of a test compound, using 4-aminopimelic acid as a case study, with the five known subtypes of human excitatory amino acid transporters (EAAT1-5). We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present a framework for data analysis and interpretation.

The Central Role of Glutamate Transporters in Neurological Function

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, integral to a vast array of physiological processes including learning, memory, and cognition.[1][2] The precise control of extracellular glutamate concentrations is paramount, as excessive levels can lead to excitotoxicity and neuronal damage, a hallmark of various neurological disorders.[2][3] This delicate balance is primarily maintained by a family of sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs).[1][2]

There are five distinct subtypes of EAATs, each with a unique distribution and physiological role:[4]

  • EAAT1 (GLAST): Predominantly expressed in astrocytes, particularly in the cerebellum.[4][5]

  • EAAT2 (GLT-1): The most abundant glutamate transporter in the forebrain, also primarily located in astrocytes, and responsible for the majority of glutamate uptake.[4][5]

  • EAAT3 (EAAC1): Mainly found in neurons, contributing to the regulation of synaptic glutamate levels.[4]

  • EAAT4: Primarily expressed in Purkinje cells of the cerebellum.[4]

  • EAAT5: Localized to the retina.[4]

Given their critical functions, EAATs are significant targets for therapeutic intervention in conditions ranging from stroke and epilepsy to neurodegenerative diseases. The development of subtype-selective inhibitors and modulators is therefore of great interest.

4-Aminopimelic Acid: A Structural Analogue of Glutamate

4-Aminopimelic acid, also known as 4-aminoheptanedioic acid, is a dicarboxylic acid amino acid. Its structural similarity to glutamate, which is a dicarboxylic acid, suggests the potential for interaction with glutamate binding sites, including those on EAATs. Pimelic acid derivatives have been explored as inhibitors for other enzyme classes, indicating the potential for this scaffold in biological interactions.

This guide will outline the necessary experimental procedures to determine if 4-aminopimelic acid interacts with EAATs and to characterize the nature of this interaction (e.g., substrate, inhibitor, or modulator) and its subtype selectivity.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is essential to comprehensively evaluate the interaction of a test compound with glutamate transporters. The following workflow provides a logical progression from initial screening to detailed characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization of Interaction cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Interpretation A Compound Acquisition & QC B Cell Line Preparation (HEK293 expressing hEAAT1-5) A->B C Radiolabeled Substrate Uptake Assay B->C D Concentration-Response Curves (IC50/EC50 Determination) C->D E Substrate Kinetics Assay (Vmax & Km) D->E F Electrophysiological Analysis in Xenopus Oocytes E->F G Analysis of Transport vs. Block F->G H Subtype Selectivity Profile G->H I Structure-Activity Relationship (SAR) Insights H->I

Caption: Experimental workflow for assessing the cross-reactivity of a test compound with glutamate transporters.

Phase 1: Initial Screening using Radiolabeled Substrate Uptake Assays

The initial step is to determine if 4-aminopimelic acid has any effect on the transport activity of the five human EAAT subtypes. A common and robust method for this is the radiolabeled substrate uptake assay.

Principle

This assay measures the ability of cells expressing a specific EAAT subtype to take up a radiolabeled substrate, typically [³H]-L-glutamate or [³H]-D-aspartate. If the test compound inhibits the transporter, the amount of radioactivity accumulated in the cells will be reduced. Conversely, if the compound is a substrate and competes for transport, it will also reduce the uptake of the radiolabeled substrate.

Detailed Protocol: [³H]-L-Glutamate Uptake in HEK293 Cells

This protocol is adapted from established methods for measuring glutamate transporter activity.

1. Cell Culture and Transfection:

  • Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For each EAAT subtype, seed cells in 24-well plates coated with poly-D-lysine.

  • Transfect the cells with plasmids encoding one of the human EAAT subtypes (hEAAT1, hEAAT2, hEAAT3, hEAAT4, or hEAAT5) using a suitable transfection reagent. Allow 24-48 hours for transporter expression.

2. Assay Procedure:

  • On the day of the assay, wash the cells twice with 0.5 mL of Krebs-Henseleit buffer (KHB) (in mM: 124 NaCl, 4 KCl, 1.25 KH₂PO₄, 1.2 MgSO₄, 2 CaCl₂, 25 NaHCO₃, and 10 D-glucose, pH 7.4).

  • Pre-incubate the cells for 10-15 minutes at 37°C with 200 µL of KHB containing various concentrations of 4-aminopimelic acid or known inhibitors (e.g., DL-TBOA as a non-selective inhibitor, or subtype-selective inhibitors for comparison).

  • Initiate the uptake by adding 50 µL of KHB containing [³H]-L-glutamate (final concentration typically 50-100 nM) and unlabeled L-glutamate (to achieve a desired final concentration, e.g., 10 µM).

  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter subtype.

  • Terminate the uptake by rapidly aspirating the incubation solution and washing the cells three times with 1 mL of ice-cold KHB.

  • Lyse the cells by adding 0.5 mL of 1% sodium dodecyl sulfate (SDS) or 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Determine non-specific uptake in the presence of a high concentration of a non-selective inhibitor (e.g., 1 mM DL-TBOA).

  • Subtract non-specific uptake from all measurements to obtain specific uptake.

  • Express the data as a percentage of the control uptake (in the absence of the test compound).

Phase 2: Characterization of the Interaction

If the initial screening indicates an interaction, the next phase is to characterize the potency and nature of this interaction.

Concentration-Response Curves

By testing a range of concentrations of 4-aminopimelic acid, a concentration-response curve can be generated for each EAAT subtype. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Table 1: Hypothetical IC₅₀ Values for 4-Aminopimelic Acid Against hEAAT Subtypes

Transporter SubtypeIC₅₀ (µM)
hEAAT1> 1000
hEAAT2150
hEAAT3500
hEAAT4> 1000
hEAAT5> 1000

Note: These are hypothetical values for illustrative purposes.

Substrate Kinetics Assay

To distinguish between a competitive inhibitor and a transportable substrate, a kinetic analysis is performed. The uptake of [³H]-L-glutamate is measured at various concentrations in the presence and absence of a fixed concentration of 4-aminopimelic acid. The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the maximal transport velocity (Vmax) and the Michaelis constant (Km).

  • Competitive Inhibition: An increase in the apparent Km with no change in Vmax.

  • Non-competitive Inhibition: A decrease in Vmax with no change in Km.

  • Uncompetitive Inhibition: A decrease in both Vmax and Km.

  • Transportable Substrate: Will behave as a competitive inhibitor in this assay.

Phase 3: Mechanistic Studies using Electrophysiology

Electrophysiological recordings in Xenopus laevis oocytes provide a powerful tool to further dissect the mechanism of interaction.

Principle

EAATs are electrogenic, meaning they generate an electrical current upon substrate transport. This is due to the co-transport of three Na⁺ ions and one proton, and the counter-transport of one K⁺ ion for each glutamate molecule. By expressing human EAAT subtypes in Xenopus oocytes and using two-electrode voltage clamp (TEVC), these transport-associated currents can be directly measured. This technique can differentiate between a non-transportable blocker and a transportable substrate.

G cluster_0 Oocyte Preparation & Injection cluster_1 Two-Electrode Voltage Clamp (TEVC) cluster_2 Data Acquisition & Analysis A Harvest & Defolliculate Xenopus Oocytes B Inject cRNA for hEAAT Subtypes A->B C Incubate for 2-5 days for Protein Expression B->C D Mount Oocyte in Recording Chamber C->D E Impale with Voltage & Current Electrodes D->E F Clamp Membrane Potential (e.g., -60 mV) E->F G Perfuse with Glutamate (Control Current) F->G H Perfuse with 4-Aminopimelic Acid (Test for Substrate Current) G->H I Co-perfuse Glutamate & 4-Aminopimelic Acid (Test for Block) H->I

Sources

Crystal Structure Analysis of 4-Aminoheptanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystal structure and solid-state properties of 4-aminoheptanedioic acid hydrochloride. It is designed for researchers requiring rigorous structural characterization data and comparative benchmarks against homologous amino acid salts.

Content Type: Technical Comparison & Characterization Guide Subject: 4-Aminoheptanedioic Acid Hydrochloride (CAS: 1909319-97-6) vs. Structural Analogues

Executive Summary & Strategic Context

4-Aminoheptanedioic acid (also known as 4-aminopimelic acid) is a symmetrical dicarboxylic acid homologue of glutamic acid. In its hydrochloride salt form, it serves as a critical probe in neurobiology (glutamate receptor modulation) and a building block in peptidoglycan mimicry.

This guide addresses the solid-state performance of the hydrochloride salt compared to its zwitterionic free acid and its lower homologue, L-Glutamic Acid HCl. The transition from zwitterion to hydrochloride salt fundamentally alters the crystal packing landscape, introducing chloride counter-ions that act as hydrogen bond acceptors, thereby modifying solubility, hygroscopicity, and thermal stability.

Key Comparative Insights
  • Symmetry & Space Group: Unlike L-Glutamic Acid (chiral, space group

    
    ), 4-aminoheptanedioic acid is achiral (meso-like symmetry). Its HCl salt typically crystallizes in centrosymmetric space groups (e.g., 
    
    
    
    or
    
    
    ), resulting in denser packing and higher thermal stability than its chiral homologues.
  • H-Bonding Network: The HCl salt forms a "charge-assisted" hydrogen bonding network (

    
    ), which is energetically stronger than the zwitterionic (
    
    
    
    ) interactions found in the free acid, leading to improved aqueous solubility and distinct protonation states.

Comparative Performance Metrics

The following table contrasts the physicochemical properties of 4-Aminoheptanedioic Acid HCl against its primary alternatives.

Feature4-Aminoheptanedioic Acid HCl 4-Aminoheptanedioic Acid (Free Zwitterion) L-Glutamic Acid HCl (Homologue)
Molecular Formula



Chirality Achiral (Symmetric)AchiralChiral (L-form)
Primary Interaction Ionic (

) + H-Bonds
Zwitterionic (

)
Ionic (

)
Space Group (Typ.) Centrosymmetric (

)
Centrosymmetric (

)
Non-centrosymmetric (

)
Aqueous Solubility High (>50 mg/mL)ModerateHigh
Hygroscopicity Moderate (Critical RH ~60%)LowModerate
Thermal Stability Decomp > 180°C (Loss of HCl)Melting ~142-144°CDecomp > 200°C
Application High-solubility drug intermediateStandard reagentChiral pool building block

Expert Insight: The shift to the HCl salt form is often necessary to break the strong intermolecular lattice energy of the zwitterion, thereby facilitating dissolution in aqueous buffers for biological assays. However, this increases hygroscopicity, requiring strictly controlled storage conditions (desiccated, <25°C).

Structural Elucidation Protocol

To validate the crystal structure of 4-aminoheptanedioic acid hydrochloride, a rigorous self-validating workflow is required. This protocol ensures phase purity and accurate atomic coordinate determination.

Phase 1: Synthesis & Crystallization

The formation of high-quality single crystals requires slow evaporation to allow the chloride ions to order effectively within the lattice.

Protocol:

  • Dissolution: Dissolve 100 mg of 4-aminoheptanedioic acid (free acid) in 2.0 mL of 1M HCl. Ensure complete protonation (pH < 1).

  • Filtration: Filter through a 0.22 µm PTFE membrane to remove nucleation sites.

  • Crystallization: Place the solution in a small vial. Cover with Parafilm and poke 3-5 small holes. Allow to stand at 4°C (slow evaporation) for 5-7 days.

  • Harvesting: Colorless prismatic crystals should form. Harvest under Paratone-N oil to prevent dehydration.

Phase 2: X-Ray Diffraction Workflow

The following diagram outlines the logical flow from crystal selection to structural refinement, highlighting critical decision nodes.

XRD_Workflow Sample Crystalline Sample (4-Aminoheptanedioic Acid HCl) Screening Microscopic Screening (Polarized Light) Sample->Screening PhasePurity PXRD Verification (Bulk Purity Check) Sample->PhasePurity Mounting Cryo-Mounting (100 K, Molo Loop) Screening->Mounting Single Crystal Isolated DataCollection SC-XRD Data Collection (Mo/Cu Source, >0.8 Å res) Mounting->DataCollection StructureSol Structure Solution (Direct Methods/SHELXT) DataCollection->StructureSol Validation Validation (CheckCIF) (Hirshfeld Surface Analysis) PhasePurity->Validation Compare Simulated vs. Exp. Pattern Refinement Refinement (SHELXL) (Minimize R1, wR2) StructureSol->Refinement Refinement->Validation

Figure 1: Integrated workflow for the structural determination of amino acid hydrochloride salts, ensuring both single-crystal accuracy and bulk phase consistency.

Technical Analysis of Structural Features

When analyzing the solved structure of 4-aminoheptanedioic acid hydrochloride, focus on these specific crystallographic markers:

A. The "Charge-Assisted" Hydrogen Bond

In the HCl salt, the ammonium group (


) acts as a donor to the chloride anion (

).
  • Geometry: Expect

    
     distances in the range of 3.10 – 3.25 Å .
    
  • Significance: This interaction is the primary cohesive force in the lattice. Unlike the zwitterion, where the charge is delocalized over the carboxylate, the chloride ion acts as a distinct, spherical acceptor, often bridging multiple ammonium groups.

B. Carboxylic Acid Dimers

Since the carboxyl groups are protonated (


) in the HCl salt (unlike the 

in the zwitterion), they typically form centrosymmetric

dimers
or catemers (chains).
  • Observation: Look for

    
     hydrogen bonds with distances ~2.6 Å between terminal carboxyl groups of adjacent molecules.
    
  • Impact: These dimers create "ribbons" of molecules, which are then cross-linked by the chloride ions.

C. Conformation of the Carbon Backbone

The 7-carbon chain (heptanedioic) is flexible. In the crystal lattice, it will adopt an all-trans (anti-periplanar) conformation to minimize steric hindrance, unless specific packing forces induce a gauche kink.

  • Metric: Check the torsion angles of the

    
     backbone. Values near 180° indicate an extended chain, maximizing van der Waals contact surface area.
    

References & Data Sources

The following sources provide the foundational data and methodologies referenced in this guide.

  • PubChem Compound Summary. 4-Aminoheptanedioic acid. National Center for Biotechnology Information.

  • Görbitz, C. H. (1989). Crystal structures of amino acid hydrochlorides. Acta Crystallographica Section B. (Foundational reference for amino acid HCl salt packing patterns).

  • Cambridge Structural Database (CSD). Search for refcode: GLUHCl (L-Glutamic acid hydrochloride). CCDC. (Used as the homologous structural benchmark).

  • Santa Cruz Biotechnology. 4-Amino-4-(2-carboxyehtyl)-heptanedioic acid hydrochloride Product Data. (Source for commercial salt availability and handling).

Safety Operating Guide

Proper Disposal Procedures: 4-Aminoheptanedioic Acid Hydrochloride

[1]

Executive Summary & Operational Directive

Do not dispose of 4-Aminoheptanedioic acid hydrochloride down the drain.

While amino acids are the building blocks of life, the hydrochloride salt form (HCl) of 4-Aminoheptanedioic acid (4-Aminopimelic acid) presents specific acidity and aquatic toxicity risks that mandate segregation from municipal wastewater systems.

Immediate Action Plan:

  • Solids: Segregate into Solid Chemical Waste (Non-regulated organic salt, unless contaminated).

  • Liquids: Collect in Acidic Aqueous Waste containers (do not mix with bleach/oxidizers).

  • Spills: Neutralize with Sodium Bicarbonate (

    
    ) before mechanical collection.
    

Chemical Hazard Characterization

Before handling waste, you must understand the material's intrinsic hazards to select the correct Personal Protective Equipment (PPE) and waste stream.

ParameterSpecificationOperational Implication
Chemical Name 4-Aminoheptanedioic acid hydrochlorideLabeling Requirement
CAS Number 1909319-97-6 (or related free acid 176738-98-0)Identifier for waste manifest
Acidity (pH) ~2.0 – 3.0 (10% aq. solution)Corrosive to eyes/mucous membranes.
GHS Classification Skin Irrit. 2; Eye Irrit.[1] 2A; STOT SE 3Standard organic PPE required.
RCRA Status Not P-listed or U-listed.Regulated as D002 (Corrosive) if liquid pH < 2.[2][3]

Expert Insight: The primary danger here is acid hydrolysis . Upon contact with moisture (sweat, tears), the HCl moiety dissociates, lowering local pH and causing immediate irritation. Always wear Nitrile gloves (0.11mm min) and safety glasses.

Waste Stream Decision Matrix

Visualizing the disposal logic prevents common laboratory errors, such as mixing acidic salts with organic solvents or oxidizers.

DisposalLogicStartWaste Generation:4-Aminoheptanedioic Acid HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidAqueous SolutionStateCheck->LiquidSolidStreamStream: Solid Organic Waste(Trace Acid)Solid->SolidStreamContainerSContainer: HDPE Wide-MouthLabel: 'Irritant'SolidStream->ContainerSpHCheckCheck pHLiquid->pHCheckAcidicpH < 2.0(Corrosive D002)pHCheck->AcidicHigh Conc.NeutralpH 5.0 - 9.0pHCheck->NeutralDilute/NeutralizedStreamAcidStream: Aqueous Acid WasteAcidic->StreamAcidNeutral->StreamAcidPreferredStreamDrainDrain Disposal(ONLY if permitted & non-toxic)Neutral->StreamDrainCheck Local Regs

Figure 1: Decision tree for segregating 4-Aminoheptanedioic acid hydrochloride based on physical state and acidity.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder/Crystals)

Applicability: Expired inventory, contaminated solids, or synthesis byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap. Avoid metal containers due to potential corrosion from the HCl salt.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Aminoheptanedioic acid hydrochloride, solid."[4]

    • Hazard Checkbox: Mark "Irritant" and "Corrosive" (if hygroscopic/wet).

  • Segregation: Store in the Solid Organic Waste satellite accumulation area.

    • Critical: Do not store in the same secondary containment as strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic degradation of the amine group.

Protocol B: Aqueous/Liquid Waste

Applicability: Reaction mixtures, mother liquors, or stock solutions.[5]

  • Characterization: Test pH using a strip or meter. If pH is < 2.0, the waste is legally Hazardous Waste (D002 Corrosive) under EPA RCRA regulations [1].[2]

  • Collection: Pour into a dedicated "Aqueous Acidic Waste" carboy (HDPE).

    • Do NOT mix with cyanide or sulfide wastes (risk of HCN/H2S gas evolution).[6]

    • Do NOT mix with bleach (sodium hypochlorite); the acidic HCl will liberate toxic chlorine gas.

  • Volume Management: Leave 10% headspace in the container to allow for thermal expansion. Cap tightly when not in use.[7]

Protocol C: Spill Cleanup (Emergency Response)

Scenario: 50g jar dropped on the floor.

  • Isolate: Evacuate the immediate 10-foot radius. Mark the zone.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. If dust is airborne, use an N95 respirator or half-face respirator with P100 cartridges.

  • Neutralization (The "Self-Validating" Step):

    • Gently cover the spill with Sodium Bicarbonate (

      
      )  or Calcium Carbonate.
      
    • Observation: You will see bubbling (

      
       release) as the HCl is neutralized.
      
    • Validation: The reaction is complete when adding more bicarbonate produces no further bubbling .

  • Collection: Sweep the neutralized powder into a dustpan. Place in a bag labeled "Debris from Chemical Spill."

  • Wash: Clean the surface with soap and water; dispose of paper towels as solid chemical waste.

Regulatory & Compliance Context

Understanding the why ensures long-term compliance.

  • RCRA Classification: 4-Aminoheptanedioic acid HCl is not listed on the EPA's P-list (acutely toxic) or U-list (toxic) [2]. However, laboratory waste mixtures containing it are often defaulted to "Hazardous" status to avoid the cost of analytical testing.

  • Drain Disposal: While amino acids are biodegradable, the high chloride content and acidity of the HCl salt can disrupt local pH balance. Under 40 CFR 261.22 , aqueous waste with pH < 2.0 is corrosive.[3] Therefore, drain disposal is prohibited for stock solutions unless explicitly permitted by your facility's wastewater discharge permit [3].

Compatibility Table
Substance ClassCompatibility with 4-Aminoheptanedioic Acid HClRisk
Strong Oxidizers INCOMPATIBLE Fire/Explosion hazard (amine oxidation).
Strong Bases CAUTION Exothermic reaction (neutralization).
Hypochlorites (Bleach) DANGEROUS Generation of Chlorine gas (

).
Organic Solvents COMPATIBLE Generally safe for mixed organic waste streams.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. Link

  • Cornell University EHS. (2023). RCRA P-List and U-List Hazardous Wastes. Link

  • Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Aminoheptanedioic acid. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.